6-bromo-3H-isobenzofuran-1-one
Description
Properties
IUPAC Name |
6-bromo-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELKVKMBIAENSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294268 | |
| Record name | 6-bromo-3H-isobenzofuran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19477-73-7 | |
| Record name | 19477-73-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromo-3H-isobenzofuran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1,3-dihydro-2-benzofuran-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 6-bromo-3H-isobenzofuran-1-one from 4-bromophthalic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-bromo-3H-isobenzofuran-1-one, a valuable research chemical and potential intermediate in the development of novel therapeutics. The synthesis involves the reduction of 4-bromophthalic anhydride, a process that presents unique challenges in regioselectivity and isomer separation. This document details the underlying chemistry, provides a thorough experimental protocol, and presents key data in a structured format to assist researchers in this synthetic endeavor.
Introduction and Reaction Overview
The synthesis of this compound (also known as 6-bromophthalide) from 4-bromophthalic anhydride is achieved through the reduction of one of the two carbonyl groups of the anhydride. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).
The primary challenge in this synthesis is the regioselectivity of the hydride attack. Due to the electronic properties of the bromine substituent on the aromatic ring, the reduction of 4-bromophthalic anhydride with sodium borohydride is not highly selective and yields a mixture of two structural isomers: the desired this compound and the isomeric 5-bromo-3H-isobenzofuran-1-one. The separation of these isomers is a critical step in obtaining the pure target compound.
Physicochemical Data of Key Compounds
A summary of the key physical and chemical properties of the starting material and the isomeric products is provided in the table below for easy reference.
| Property | 4-bromophthalic Anhydride | This compound | 5-bromo-3H-isobenzofuran-1-one |
| CAS Number | 86-90-8 | 19477-73-7 | 64169-34-2 |
| Molecular Formula | C₈H₃BrO₃ | C₈H₅BrO₂ | C₈H₅BrO₂ |
| Molecular Weight | 227.01 g/mol | 213.03 g/mol | 213.03 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white solid | White to off-white crystalline powder |
| Melting Point | 107 °C | 99 - 101 °C | 162 - 166 °C |
| Solubility | Soluble in many organic solvents | Slightly soluble in chloroform and methanol | Soluble in acetone |
Experimental Protocol
The following protocol details the synthesis of this compound from 4-bromophthalic anhydride, including the crucial steps for isomer separation.
Materials and Reagents
-
4-bromophthalic anhydride
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), concentrated
-
Sodium chloride (brine), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Silica gel for column chromatography
Step-by-Step Procedure
Step 1: Reduction of 4-bromophthalic Anhydride
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend sodium borohydride (1.0 molar equivalent) in anhydrous THF.
-
Cool the suspension to 0-5 °C using an ice bath.
-
In a separate flask, dissolve 4-bromophthalic anhydride (1.0 molar equivalent) in anhydrous THF.
-
Add the solution of 4-bromophthalic anhydride dropwise to the cooled and stirred suspension of sodium borohydride over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 2: Reaction Work-up and Extraction
-
Cool the reaction mixture back to 0-5 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases and the mixture is acidic (pH 1-2).
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash them with a saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product as a mixture of 5- and 6-bromophthalide isomers.
Step 3: Separation and Purification of this compound
The separation of the isomers is challenging due to their similar polarities. A multi-step purification process is often necessary.
-
Selective Crystallization of 5-bromophthalide: The 5-bromo isomer is generally less soluble and can often be selectively crystallized. Dissolve the crude isomeric mixture in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexane). Allow the solution to cool slowly to room temperature, and then cool further in an ice bath. The 5-bromophthalide will precipitate out.[1] Filter the crystals and wash with a small amount of the cold solvent. The filtrate (mother liquor) will be enriched with the desired 6-bromo isomer.
-
Chromatographic Purification of 6-bromophthalide: Concentrate the mother liquor under reduced pressure. Purify the residue by column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate is typically effective for separating the two isomers.[1] Collect the fractions containing the 6-bromo isomer (monitor by TLC) and concentrate them under reduced pressure to yield the purified this compound.
Reaction Mechanism and Regioselectivity
The reduction of the phthalic anhydride proceeds via nucleophilic attack of a hydride ion (H⁻) from sodium borohydride on one of the carbonyl carbons. This is followed by an intramolecular ring-opening and subsequent recyclization to form the lactone.
In the case of 4-substituted phthalic anhydrides, the regioselectivity of the initial hydride attack is influenced by the electronic nature of the substituent. For substituents that are electron-donating, there is a preference for the reduction of the carbonyl group adjacent to the substituent. However, bromine is an electron-withdrawing group, which leads to a lack of significant regioselectivity, resulting in the formation of a mixture of the 5- and 6-bromo isomers.[2]
Spectroscopic Data for this compound
Accurate characterization of the final product is essential. Below is a summary of the expected spectroscopic data for this compound.
| Spectroscopic Data | This compound |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene (-CH₂-) protons of the lactone ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbon of the lactone, the aromatic carbons (some of which will be coupled to bromine), and the methylene carbon. |
| IR Spectroscopy | The infrared spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the five-membered lactone ring, typically in the range of 1760-1780 cm⁻¹. Aromatic C-H and C-Br stretching vibrations will also be present. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (213.03 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity). |
Experimental and Logical Workflow Diagrams
To visually represent the process, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow and the logical relationship of the synthesis steps.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship of the key stages in the synthesis of this compound.
References
Spectroscopic Characterization of 6-Bromophthalide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 6-bromophthalide. Due to the limited availability of published experimental data for this specific isomer, this document presents predicted spectroscopic data based on the analysis of closely related analogs, such as 5-bromophthalide, and fundamental principles of spectroscopic interpretation. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are provided to guide researchers in the characterization of 6-bromophthalide and similar aromatic lactones. This guide is intended to serve as a valuable resource for scientists and professionals involved in the synthesis, quality control, and application of this compound in drug discovery and development.
Introduction
A thorough spectroscopic characterization is crucial for confirming the identity, purity, and structure of synthesized compounds like 6-bromophthalide, ensuring the reliability of subsequent research and development activities.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 6-bromophthalide. These predictions are based on the known data of 5-bromophthalide and other substituted aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for 6-Bromophthalide (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~7.85 | d | ~8.0 | 1 | H-7 |
| ~7.60 | d | ~1.5 | 1 | H-5 |
| ~7.45 | dd | ~8.0, 1.5 | 1 | H-4 |
| ~5.30 | s | - | 2 | H-3 (CH₂) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-Bromophthalide (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C-1 (C=O) |
| ~148 | C-7a |
| ~135 | C-5 |
| ~130 | C-7 |
| ~128 | C-4 |
| ~125 | C-3a |
| ~122 | C-6 |
| ~70 | C-3 (CH₂) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for 6-Bromophthalide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak | Aromatic C-H Stretch |
| ~2900 | Weak | Aliphatic C-H Stretch |
| ~1760 | Strong | C=O Stretch (Lactone) |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C Stretch |
| ~1250 | Strong | C-O Stretch |
| ~1050 | Strong | C-O Stretch |
| ~850 | Strong | C-H Out-of-plane Bend |
| ~700-600 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for 6-Bromophthalide
| m/z | Relative Intensity (%) | Assignment |
| 214/212 | ~98/~100 | [M+2]⁺/ [M]⁺ (due to ⁸¹Br/⁷⁹Br isotopes) |
| 185/183 | Moderate | [M-CO]⁺ |
| 104 | Moderate | [M-Br-CO]⁺ |
| 76 | Strong | [C₆H₄]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For phthalide derivatives, absorptions are expected in the UV region.[1]
Table 5: Predicted UV-Vis Absorption Maxima for 6-Bromophthalide (in Methanol)
| λ_max_ (nm) |
| ~210 |
| ~240 |
| ~285 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 6-bromophthalide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-bromophthalide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (0 ppm).
-
Instrument Parameters (¹H NMR): For a 400 MHz spectrometer, typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Instrument Parameters (¹³C NMR): For a 100 MHz spectrometer, a spectral width of 0 to 220 ppm and a relaxation delay of 2-5 seconds are commonly used. Proton decoupling is applied to simplify the spectrum.
-
Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of solid 6-bromophthalide directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure with the anvil to ensure good contact between the sample and the crystal. This is often the most straightforward method for solid samples.[2]
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of 6-bromophthalide with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or KBr pellet should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of 6-bromophthalide (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small organic molecules.[3]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The presence of bromine will result in a characteristic M+2 isotopic pattern with a nearly 1:1 ratio.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of 6-bromophthalide in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm. A baseline spectrum of the solvent-filled cuvette should be recorded and subtracted from the sample spectrum.
Workflow Visualization
The following diagrams illustrate key workflows relevant to the study of 6-bromophthalide.
Caption: A logical workflow for the synthesis and spectroscopic characterization of 6-bromophthalide.
Caption: A detailed workflow for the multi-technique spectroscopic analysis of a solid organic compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of 6-bromophthalide. While experimental data remains to be published, the predictive data and generalized protocols presented herein offer a robust starting point for researchers engaged in the synthesis and characterization of this and related compounds. The application of the described spectroscopic techniques in a coordinated workflow is essential for unambiguous structure elucidation and purity assessment, which are critical for the advancement of drug development and other chemical research endeavors.
References
Technical Guide: Spectroscopic Data for 6-bromo-3H-isobenzofuran-1-one
For the Attention of: Researchers, Scientists, and Drug Development Professionals
While many commercial suppliers list 6-bromo-3H-isobenzofuran-1-one, they do not provide public access to its detailed NMR characterization data. Scholarly articles and patents found describe the synthesis of related isobenzofuran-1-one derivatives or mention 6-bromophthalide as a component in a mixture without reporting its isolated spectral data.
In lieu of the specific data, this guide provides a detailed, generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra for an organic compound such as this compound. Additionally, predicted NMR data based on the chemical structure and data from its isomer, 5-bromophthalide, are presented to offer an estimation of the expected spectral characteristics.
Predicted NMR Data and Structural Assignment
The structure of this compound is presented below, with protons and carbons labeled for theoretical NMR assignment.
Caption: Chemical structure of this compound.
Based on the structure, the following table outlines the predicted ¹H and ¹³C NMR signals. The predictions are informed by general principles of NMR spectroscopy and by comparison with the known data for the isomeric 5-bromophthalide.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 5.3 - 5.5 | Singlet (s) | H-3 (CH₂) |
| ~ 7.6 - 7.9 | Multiplet (m) | Aromatic Protons (H-4, H-5, H-7) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~ 68 - 70 | C-3 (CH₂) |
| ~ 120 - 135 | Aromatic CH |
| ~ 125 - 150 | Aromatic C (quaternary) |
| ~ 168 - 172 | C-1 (C=O) |
Experimental Protocols
A generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra is provided below. This protocol is intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy Acquisition:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Acquisition Parameters:
-
Spectral Width: Approximately 16 ppm.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time: Approximately 2-4 seconds.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
3. ¹³C NMR Spectroscopy Acquisition:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on a Bruker instrument).
-
Acquisition Parameters:
-
Spectral Width: Approximately 240 ppm.
-
Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time: Approximately 1-2 seconds.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the solvent signal (CDCl₃ at 77.16 ppm).
-
The following diagram illustrates a typical workflow for the characterization of an organic compound using NMR spectroscopy.
Caption: A logical workflow for the analysis of a chemical compound using NMR.
An In-depth Technical Guide to the Infrared Spectroscopy of 6-bromo-3H-isobenzofuran-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 6-bromo-3H-isobenzofuran-1-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a plausible synthetic pathway.
Introduction
This compound, also known as 6-bromophthalide, belongs to the class of lactones, which are cyclic esters. The molecule incorporates a five-membered lactone ring fused to a brominated benzene ring. Infrared spectroscopy is a powerful analytical technique to confirm the presence of key functional groups within the molecule and to elucidate its structural features. The vibrational modes of the carbonyl group of the lactone, the aromatic ring, and the carbon-bromine bond give rise to characteristic absorption bands in the IR spectrum.
Predicted Infrared Absorption Data
Due to the limited availability of an experimentally obtained spectrum for this compound in public databases, the following table summarizes the predicted infrared absorption frequencies based on the analysis of its functional groups and comparison with related compounds, such as 1(3H)-isobenzofuranone and bromobenzene.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~ 3100 - 3000 | Medium to Weak | Aromatic C-H Stretching |
| ~ 1780 - 1760 | Strong | C=O Stretching (γ-lactone) |
| ~ 1600, 1475 | Medium | Aromatic C=C Ring Stretching |
| ~ 1300 - 1200 | Strong | C-O Stretching (Lactone) |
| ~ 1100 - 1000 | Medium | In-plane Aromatic C-H Bending |
| ~ 900 - 800 | Strong | Out-of-plane Aromatic C-H Bending |
| ~ 700 - 600 | Medium to Strong | C-Br Stretching |
Experimental Protocols
The following section details a standard methodology for obtaining the infrared spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.
Objective: To acquire a high-quality infrared spectrum of this compound in the solid state.
Materials and Equipment:
-
This compound (solid sample)
-
Spectroscopy grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
Fourier Transform Infrared (FTIR) spectrometer
-
Spatula
-
Infrared lamp (for drying)
Procedure:
-
Sample and KBr Preparation:
-
Gently grind a small amount (1-2 mg) of this compound into a fine powder using a clean, dry agate mortar and pestle.
-
Separately, take approximately 100-200 mg of dry, spectroscopy-grade KBr. If necessary, briefly dry the KBr under an infrared lamp to remove any absorbed moisture, which can interfere with the spectrum (showing broad absorption around 3400 cm⁻¹ and 1640 cm⁻¹).
-
-
Mixing:
-
Add the powdered this compound to the KBr in the mortar.
-
Thoroughly mix the sample and KBr by gentle grinding for 1-2 minutes to ensure a homogeneous dispersion of the sample within the KBr matrix.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into the die of a pellet press.
-
Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A transparent pellet indicates good sample dispersion and will yield a better-quality spectrum.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum by scanning the pellet over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Molecular Structure and Synthesis Pathway
The structural integrity and purity of this compound are paramount for its application in research and development. The following diagrams illustrate the molecule's structure and a plausible synthetic route.
Caption: Molecular structure of this compound.
A feasible synthesis of this compound can be envisioned starting from phthalide through an electrophilic aromatic substitution reaction.
Caption: A potential synthetic workflow for this compound.
This guide serves as a foundational resource for professionals engaged in the analysis and synthesis of this compound. The provided data and protocols are based on established principles of infrared spectroscopy and organic chemistry. For definitive structural confirmation, further analysis using techniques such as NMR spectroscopy and mass spectrometry is recommended.
X-ray Crystallography of 6-Bromo-Isobenzofuranone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the X-ray crystallographic studies of 6-bromo-isobenzofuranone derivatives. Isobenzofuranones, also known as phthalides, are a class of bicyclic lactones that exhibit a wide range of biological activities. The introduction of a bromine atom at the 6-position can significantly influence the physicochemical properties and biological efficacy of these compounds, making their precise structural elucidation through X-ray crystallography a critical aspect of drug discovery and development. This guide details the experimental protocols for synthesis and crystallization, presents crystallographic data from related structures to infer the structural characteristics of 6-bromo derivatives, and discusses the implications of these structural features on their biological function.
Synthesis and Crystallization of 6-Bromo-Isobenzofuranone Derivatives
The synthesis of 6-bromo-isobenzofuranone derivatives typically starts from commercially available 4-bromophthalic acid or its anhydride. A general synthetic approach involves the reduction of one of the carboxylic acid groups to an alcohol, followed by lactonization. For derivatives substituted at the 3-position, reaction of the corresponding 2-formyl-5-bromobenzoic acid with organometallic reagents or other nucleophiles is a common strategy.
General Experimental Protocol for Synthesis:
A typical synthesis for a 3-substituted-6-bromo-isobenzofuranone could involve the following steps:
-
Starting Material Preparation: 4-Bromophthalic anhydride is converted to 5-bromo-2-(hydroxymethyl)benzoic acid through selective reduction.
-
Oxidation: The alcohol is then oxidized to the corresponding aldehyde, 5-bromo-2-formylbenzoic acid.
-
Grignard Reaction: The aldehyde is reacted with a suitable Grignard reagent (e.g., phenylmagnesium bromide) to introduce a substituent at the future 3-position.
-
Lactonization: The resulting intermediate undergoes spontaneous or acid-catalyzed cyclization to form the 3-substituted-6-bromo-isobenzofuranone.
-
Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization.
Crystallization Protocol:
Obtaining single crystals suitable for X-ray diffraction is a crucial step. A common method for isobenzofuranone derivatives is slow evaporation from a suitable solvent system.
-
Solvent Selection: A solvent screen is performed to identify a solvent or solvent mixture in which the compound has moderate solubility. Common choices include ethanol, methanol, ethyl acetate, dichloromethane, and their mixtures with hexane or water.
-
Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at room temperature or with gentle heating.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent over several days to weeks.
-
Crystal Harvesting: Once well-formed crystals appear, they are carefully harvested from the mother liquor.
The workflow for the synthesis and crystallization process can be visualized as follows:
X-ray Diffraction Analysis and Structural Features
While a complete, publicly available crystallographic dataset for a simple 6-bromo-isobenzofuranone was not identified in the initial search, analysis of the crystal structures of closely related isobenzofuranone derivatives, including other halogenated and substituted analogs, allows for the prediction of key structural parameters.
Data Collection and Structure Refinement:
A suitable single crystal is mounted on a goniometer and subjected to X-ray radiation. Data is typically collected at low temperature (e.g., 100 K) to minimize thermal vibrations. The collected diffraction data is then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F².
Expected Crystallographic Data:
The following table summarizes the expected range for key crystallographic parameters for a hypothetical 6-bromo-isobenzofuranone derivative, based on data from related structures.
| Parameter | Expected Value/Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, P2₁2₁2₁, or similar centrosymmetric group |
| a (Å) | 8 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 25 |
| β (°) (for monoclinic) | 90 - 105 |
| Volume (ų) | 1000 - 2000 |
| Z (molecules/unit cell) | 4 or 8 |
Key Bond Lengths and Angles:
The geometry of the isobenzofuranone core is of primary interest. The following table provides expected values for key bond lengths and angles.
| Bond/Angle | Expected Value (Å or °) |
| C(aryl)-Br | ~1.90 Å |
| C=O (lactone) | ~1.20 Å |
| C(sp²)-O (lactone) | ~1.36 Å |
| C(sp³)-O (lactone) | ~1.47 Å |
| O-C=O (lactone angle) | ~120° |
| C-O-C (lactone angle) | ~110° |
Biological Activity and Signaling Pathways
Isobenzofuranone derivatives have been reported to possess a variety of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The presence and position of the bromine atom can modulate this activity. For instance, some brominated isobenzofuranones have shown potent inhibitory activity against certain enzymes or signaling pathways implicated in disease.
While specific signaling pathways for 6-bromo-isobenzofuranone derivatives are not extensively detailed in the literature, related compounds are known to interact with various cellular targets. For example, some isobenzofuranones act as inhibitors of enzymes like topoisomerase II, which is crucial for DNA replication in cancer cells and parasites.
The potential mechanism of action for a hypothetical 6-bromo-isobenzofuranone derivative as an enzyme inhibitor can be visualized as follows:
Conclusion
Physical and chemical properties of 6-bromophthalide
An In-Depth Technical Guide to the Physical and Chemical Properties of Bromophthalides
This technical guide provides a comprehensive overview of the physical and chemical properties of bromophthalide isomers, with a focus on 6-bromophthalide and its more extensively studied isomer, 5-bromophthalide. This document is intended for researchers, scientists, and professionals in drug development who utilize these compounds as key synthetic intermediates.
While specific experimental data for 6-bromophthalide is limited in published literature, it is frequently generated as a co-product in the synthesis of 5-bromophthalide. Therefore, this guide presents detailed data for the well-characterized 5-bromophthalide and 3-bromophthalide to provide a thorough reference for this class of compounds.
Physicochemical Properties
The fundamental physical and chemical properties of bromophthalide isomers are summarized below. These compounds share the same molecular formula and weight but differ in the position of the bromine atom on the aromatic ring, leading to distinct physical properties.
Table 1: General and Physical Properties of Bromophthalide Isomers
| Property | 6-Bromophthalide | 5-Bromophthalide | 3-Bromophthalide |
| CAS Number | 19477-73-7[1] | 64169-34-2[2][3][4] | 6940-49-4[5] |
| Molecular Formula | C₈H₅BrO₂[1] | C₈H₅BrO₂[2][3][4] | C₈H₅BrO₂[5] |
| Molecular Weight | 213.03 g/mol [1] | 213.03 g/mol [2][3][4] | 213.03 g/mol [5] |
| Appearance | Not specified | White to Pale Yellow Crystalline Solid[6] | Light yellow solid[7][8] |
| Melting Point | Not specified | 162-166 °C[9] | 83-87 °C[5][7][8] |
| Boiling Point | Not specified | 377.7 ± 42.0 °C at 760 mmHg[9] | 138 °C at 3 mmHg[5][8] |
| Solubility | Not specified | Insoluble in water[4] | Soluble in Methanol[8] |
Spectroscopic Data for 5-Bromophthalide
Spectroscopic analysis is essential for the structural elucidation and purity confirmation of bromophthalide isomers. Detailed data for 5-bromophthalide is presented below.
Table 2: ¹H NMR Spectroscopic Data for 5-Bromophthalide
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.91 | d | 1.8 | 1 | H-4 |
| 7.77 | dd | 8.2, 1.8 | 1 | H-6 |
| 7.64 | d | 8.2 | 1 | H-7 |
| 5.35 | s | - | 2 | H-3 (CH₂) |
| Data sourced from BenchChem Technical Guide.[10] |
Table 3: ¹³C NMR Spectroscopic Data for 5-Bromophthalide
| Chemical Shift (δ) ppm | Assignment |
| 170.1 | C-1 (C=O) |
| 148.8 | C-7a |
| 134.1 | C-6 |
| 128.9 | C-4 |
| 127.3 | C-7 |
| 126.3 | C-5 |
| 123.6 | C-3a |
| 68.6 | C-3 (CH₂) |
| Data sourced from BenchChem Technical Guide.[10] |
Table 4: Infrared (IR) Spectroscopy Data for 5-Bromophthalide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3094, 3071, 3034 | Weak | Aromatic C-H Stretch |
| 2965, 2928 | Weak | Aliphatic C-H Stretch |
| 1761 | Strong | C=O Stretch (Lactone) |
| 1599, 1578, 1464 | Medium-Strong | Aromatic C=C Stretch |
| 1346 | Medium | CH₂ Bend |
| 1287, 1209 | Strong | C-O Stretch |
| 1067, 1028 | Strong | C-O Stretch |
| 932, 893, 831 | Strong | C-H Out-of-plane Bend |
| Data sourced from BenchChem Technical Guide.[10] |
Table 5: Mass Spectrometry (MS) Data for 5-Bromophthalide
| m/z | Relative Abundance (%) | Assignment |
| 214 | ~98 | [M+2]⁺ (with ⁸¹Br) |
| 212 | 100 | [M]⁺ (with ⁷⁹Br) |
| 185 | ~20 | [M-CO]⁺ (with ⁸¹Br) |
| 183 | ~20 | [M-CO]⁺ (with ⁷⁹Br) |
| 104 | ~35 | [M-Br]⁺ |
| Data sourced from BenchChem Technical Guide[10] and PubChem.[3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of bromophthalides are crucial for reproducible research and development.
Synthesis of 5- and 6-Bromophthalide
A common industrial method for synthesizing 5-bromophthalide also yields 6-bromophthalide as a byproduct. The process involves the reduction of 4-bromophthalic anhydride.[11][12]
Protocol: Reduction of 4-Bromophthalic Anhydride
-
Preparation of Reducing Agent: A slurry of sodium borohydride (22.7 g) is prepared in an organic solvent such as ethylene glycol dimethyl ether (200 g) at 20°C.[11]
-
Preparation of Starting Material: 4-bromophthalic anhydride (227 g) is dissolved in the same organic solvent (300 g) at 20°C.[11]
-
Reaction: The solution of 4-bromophthalic anhydride is added slowly to the sodium borohydride slurry, maintaining the reaction temperature. An increase in temperature from 20°C to 30°C may be observed.[11]
-
Acidification: After the addition is complete, the reaction mixture is acidified. For example, a mixture of water and concentrated hydrochloric acid (3:1 weight ratio) is added.[11]
-
Phase Separation: The acidified mixture is heated to 55-60°C, which results in the separation of a lower aqueous phase and an upper organic phase containing the mixture of 5-bromophthalide and 6-bromophthalide.[11]
-
Crystallization and Isolation: The organic phase is then cooled to selectively crystallize the 5-bromophthalide, which can be isolated by filtration. The filtrate will contain the 6-bromophthalide isomer.[11] A typical crude product mixture contains approximately 90% 5-bromophthalide and 10% 6-bromophthalide.[11]
Synthesis of 3-Bromophthalide
3-Bromophthalide is typically synthesized via the bromination of phthalide using N-bromosuccinimide (NBS).[13]
Protocol: Bromination of Phthalide
-
Reaction Setup: A mixture of phthalide (10 g, 0.075 mole), N-bromosuccinimide (13.3 g, 0.075 mole), and dry carbon tetrachloride (200 ml) is placed in a 500-ml flask equipped with a reflux condenser.[13]
-
Initiation: The reaction mixture is heated to reflux and exposed to light from a 100-watt unfrosted light bulb for 30 minutes to initiate the reaction.[13]
-
Reaction Monitoring: The reaction is complete when the denser N-bromosuccinimide at the bottom of the flask disappears and the less dense succinimide accumulates at the top.[13]
-
Workup: The succinimide byproduct is removed by filtration. The filtrate is then concentrated under atmospheric pressure.[13]
-
Isolation: The concentrate is cooled to induce crystallization of the crude 3-bromophthalide, which is then collected by filtration. The crude product can be recrystallized from cyclohexane.[13]
Spectroscopic Analysis Protocols
The following are generalized protocols for the spectroscopic analysis of bromophthalide samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the bromophthalide sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Place the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Data Acquisition: Collect a background spectrum. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[10]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.
Visualized Workflows and Pathways
Diagrams illustrating key processes provide a clear and concise understanding of the experimental and logical workflows.
Caption: Synthesis of 5- and 6-Bromophthalide.
Caption: Spectroscopic Characterization Workflow.
Safety Information
For 5-bromophthalide, the following GHS hazard information has been reported. Users should handle all bromophthalide isomers with appropriate safety precautions.
-
Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[3]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
References
- 1. 6-Bromophthalide | CymitQuimica [cymitquimica.com]
- 2. Cas 64169-34-2,5-Bromophthalide | lookchem [lookchem.com]
- 3. 5-Bromophthalide | C8H5BrO2 | CID 603144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromophthalide | 64169-34-2 | FB19306 | Biosynth [biosynth.com]
- 5. Pharmaceutical and chemical intermediates,CAS#:6940-49-4,3-溴苯酞,3-Bromophthalide [en.chemfish.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. chembk.com [chembk.com]
- 8. lookchem.com [lookchem.com]
- 9. 5-Bromophthalide | CAS#:64169-34-2 | Chemsrc [chemsrc.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide on the Solubility of 6-bromo-3H-isobenzofuran-1-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-bromo-3H-isobenzofuran-1-one. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing robust, adaptable experimental protocols for determining its solubility in various organic solvents. Additionally, it outlines a general experimental workflow for investigating the potential biological activity of this compound, a common area of interest for isobenzofuranone derivatives.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented below. This information is crucial for the design of solubility studies and for understanding the compound's behavior in different solvent systems.
| Property | Value |
| Molecular Formula | C₈H₅BrO₂ |
| Molecular Weight | 213.03 g/mol |
| Appearance | White to Off-White Solid |
| Melting Point | 99 - 101°C |
| Qualitative Solubility | Chloroform (Slightly), Methanol (Slightly)[1] |
Experimental Protocols for Solubility Determination
The following sections detail standardized methods for the quantitative determination of the solubility of this compound in organic solvents. These protocols are widely applicable to organic compounds and can be implemented in a standard laboratory setting.
Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound. It measures the concentration of a saturated solution in equilibrium with the solid compound.
Materials:
-
This compound (solid)
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide (DMSO))
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to sediment. To separate the saturated solution from the undissolved solid, either centrifuge the vial at a high speed or carefully filter the supernatant through a syringe filter.
-
Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Quantification by UV-Vis Spectrophotometry
This method is suitable if this compound has a significant UV absorbance at a specific wavelength.
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the compound in the solvent of interest and scan its UV-Vis spectrum to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard at the λmax and construct a calibration curve by plotting absorbance versus concentration.
-
Sample Analysis: Dilute the saturated solution obtained from the shake-flask method with the same solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.
-
Solubility Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a more specific and sensitive method for quantification, especially for complex mixtures or when the compound has low UV absorbance.
Procedure:
-
Method Development: Develop an appropriate HPLC method for the analysis of this compound. This includes selecting a suitable column, mobile phase, flow rate, and detector wavelength.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the mobile phase or a compatible solvent. Inject a fixed volume of each standard into the HPLC system and record the peak area. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Dilute the saturated solution obtained from the shake-flask method with the mobile phase or a compatible solvent. Inject the same fixed volume of the diluted sample into the HPLC system and record the peak area.
-
Solubility Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent.
Visualization of a Hypothetical Experimental Workflow and a Relevant Signaling Pathway
Given that isobenzofuranone derivatives often exhibit biological activity, a common research objective is to screen them against cellular pathways implicated in diseases such as cancer. Below is a generalized workflow for such a screening process and a diagram of a relevant signaling pathway that could be investigated.
Caption: A generalized workflow for screening the biological activity of a test compound.
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a potential target for anticancer drugs.
References
The Reactivity of the Bromine Atom in 6-Bromophthalide: A Technical Guide for Drug Development Professionals
Executive Summary
6-Bromophthalide is a valuable building block in medicinal chemistry, offering a scaffold for the synthesis of a diverse range of compounds. The reactivity of the bromine atom at the 6-position is of paramount importance, serving as a versatile handle for the introduction of various functional groups through modern cross-coupling methodologies. This technical guide provides an in-depth analysis of the key reactions involving the C-Br bond of 6-bromophthalide, including palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, as well as copper-catalyzed Ullmann-type reactions. While specific quantitative data for 6-bromophthalide is limited in publicly accessible literature, this document compiles representative data from structurally analogous aryl bromides to provide a strong predictive framework for researchers. Detailed, adaptable experimental protocols and mechanistic visualizations are provided to facilitate the practical application of these synthetic strategies in drug discovery and development.
Introduction: The Synthetic Utility of 6-Bromophthalide
Phthalides, or isobenzofuranones, are a class of compounds that are prevalent in a number of natural products and pharmaceutically active molecules[1][2]. The introduction of a bromine atom onto the aromatic ring, as in 6-bromophthalide, significantly enhances its synthetic utility. The carbon-bromine bond is amenable to a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, making 6-bromophthalide an attractive starting material for the generation of compound libraries in drug discovery programs[1]. Understanding the reactivity of this bromine atom is crucial for designing efficient and robust synthetic routes to novel therapeutic agents.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of C-C, C-N, and C-O bonds[3]. The bromine atom of 6-bromophthalide serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a widely used method for the formation of biaryl structures by coupling an organoboron species with an organic halide[1][4]. For 6-bromophthalide, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 6-position.
Reaction Scheme:
| Aryl Bromide Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | Adapted from[1] |
| 4-Bromoanisole | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 | Adapted from[2] |
| 1-Bromo-4-nitrobenzene | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ | Dioxane | 80 | 1.5 | 96 | Adapted from[5] |
Materials:
-
6-Bromophthalide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[1]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[1]
-
Anhydrous 1,4-dioxane and degassed water (4:1 mixture)[1]
Procedure:
-
To an oven-dried Schlenk flask, add 6-bromophthalide, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere[1].
-
Add the palladium catalyst.
-
Add the degassed solvent mixture via syringe[1].
-
Heat the reaction mixture with vigorous stirring at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines[3][6][7]. This reaction is particularly valuable in drug discovery for introducing diverse amine functionalities.
Reaction Scheme:
The following table presents typical conditions and yields for the Buchwald-Hartwig amination of related aryl bromides.
| Aryl Bromide Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 20 | 95 | Adapted from[7] |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 110 | 12 | 88 | Adapted from[8] |
| 1-Bromo-3,5-dimethylbenzene | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 91 | Adapted from[6] |
Materials:
-
6-Bromophthalide (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄, 1.5-2.0 equiv)[6]
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 6-bromophthalide, the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Heck Reaction: Formation of C-C Double Bonds
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes[9][10]. This allows for the introduction of alkenyl groups at the 6-position of the phthalide core.
Reaction Scheme:
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling reaction is a reliable method for the synthesis of alkynes from the reaction of a terminal alkyne with an aryl or vinyl halide[11][12]. This enables the introduction of alkynyl moieties onto the 6-position of the phthalide ring.
Reaction Scheme:
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O and C-N bonds, typically requiring higher temperatures than palladium-catalyzed methods[4][13][14]. It provides an alternative route for the synthesis of 6-aryloxy and 6-amino phthalide derivatives.
Reaction Scheme (C-O Coupling):
Reaction Scheme (C-N Coupling):
Spectroscopic Characterization
While specific, published spectroscopic data for 6-bromophthalide is scarce, data for the isomeric 5-bromophthalide can be used for comparison[15][16]. The substitution pattern will influence the chemical shifts and coupling constants in the NMR spectra.
Predicted ¹H NMR Spectrum of 6-Bromophthalide
Based on the structure and data from analogous compounds, the following proton signals are expected for 6-bromophthalide in CDCl₃:
-
Aromatic Protons: Three protons in the aromatic region (approximately δ 7.0-8.0 ppm), likely appearing as a doublet, a triplet, and a doublet, with coupling constants typical for ortho and meta relationships.
-
Methylene Protons (-CH₂-): A singlet for the two protons of the lactone methylene group, expected around δ 5.3 ppm.
Predicted ¹³C NMR Spectrum of 6-Bromophthalide
The ¹³C NMR spectrum is expected to show eight distinct signals:
-
Carbonyl Carbon (C=O): Around δ 170 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm), including one carbon directly attached to the bromine atom (which will have a lower chemical shift compared to the other aromatic carbons).
-
Methylene Carbon (-CH₂-): Around δ 68-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 6-bromophthalide is expected to show characteristic absorption bands for the following functional groups:
-
C=O Stretch (Lactone): A strong absorption band around 1760 cm⁻¹[16].
-
Aromatic C=C Stretch: Medium to strong bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: Strong bands in the 1300-1000 cm⁻¹ region.
-
C-Br Stretch: Typically in the fingerprint region, below 800 cm⁻¹.
Mass Spectrometry
In the mass spectrum, 6-bromophthalide will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units[17].
Conclusion
The bromine atom in 6-bromophthalide is a highly versatile functional group that enables a wide range of synthetic transformations, primarily through palladium- and copper-catalyzed cross-coupling reactions. While direct experimental data for this specific substrate is limited, the well-established reactivity of analogous aryl bromides provides a robust framework for predicting reaction outcomes and developing effective synthetic protocols. The information and adaptable procedures provided in this guide are intended to empower researchers in drug discovery and development to efficiently utilize 6-bromophthalide as a key building block in the synthesis of novel and medicinally relevant compounds. Further exploration and publication of the specific reactivity of 6-bromophthalide would be a valuable contribution to the scientific community.
References
- 1. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Heck Reaction—State of the Art [mdpi.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pure.rug.nl [pure.rug.nl]
- 14. Proposal for halogen atom transfer mechanism for Ullmann O-arylation of phenols with aryl halides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
Stability of 6-bromo-3H-isobenzofuran-1-one under acidic and basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected stability of 6-bromo-3H-isobenzofuran-1-one under acidic and basic conditions. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on the general chemical principles governing the stability of the isobenzofuranone (phthalide) lactone ring system. It further provides detailed experimental protocols to enable researchers to generate specific stability data for their applications.
Core Concepts: Lactone Stability
This compound, a substituted phthalide, contains a five-membered lactone ring. Lactones are cyclic esters and are susceptible to hydrolysis, which involves the cleavage of the ester bond. This reaction can be catalyzed by both acids and bases, leading to the opening of the lactone ring to form the corresponding hydroxy-carboxylic acid. The rate of this hydrolysis is highly dependent on the pH, temperature, and the presence of other nucleophiles.
Expected Stability under Different Conditions
Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the lactone can be protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This acid-catalyzed hydrolysis is typically slower than base-catalyzed hydrolysis. The expected degradation product is 2-(bromomethyl)-5-carboxybenzoic acid.
Basic Conditions: Under basic conditions, the lactone ring is susceptible to nucleophilic attack by hydroxide ions at the carbonyl carbon. This process, known as saponification, is generally a rapid reaction that leads to the formation of the corresponding carboxylate salt. The expected degradation product is the salt of 2-(bromomethyl)-5-carboxybenzoic acid.
Neutral Conditions: At neutral pH, the hydrolysis of lactones still occurs but at a much slower rate compared to acidic or basic conditions.
The supplier safety data sheet for this compound states that it is stable under recommended storage conditions, which typically implies neutral pH and ambient temperature in a dry environment.[1]
Quantitative Data Summary
As no specific quantitative stability data for this compound was found in the reviewed literature, the following table is provided as a template for researchers to populate with their own experimental data.
| Condition | Temperature (°C) | pH | Half-life (t½) | Degradation Rate Constant (k) | Major Degradation Product(s) |
| Acidic | 2-(bromomethyl)-5-carboxybenzoic acid | ||||
| Basic | 2-(bromomethyl)-5-carboxybenzoate | ||||
| Neutral | 2-(bromomethyl)-5-carboxybenzoic acid |
Experimental Protocols
To determine the stability of this compound, a forced degradation study can be performed.[2] The following are detailed methodologies for assessing its stability under acidic and basic conditions.
Protocol 1: Acidic and Basic Hydrolysis Stability Study
Objective: To determine the rate of hydrolysis and identify the degradation products of this compound under acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Constant temperature bath or incubator
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Reaction Setup:
-
Acidic Condition: In a volumetric flask, add a known volume of the stock solution to a pre-heated solution of 0.1 M HCl to achieve a final concentration of approximately 50-100 µg/mL.
-
Basic Condition: In a separate volumetric flask, add the same volume of the stock solution to a pre-heated solution of 0.1 M NaOH to achieve the same final concentration.
-
Control: Prepare a similar solution in HPLC grade water.
-
-
Incubation: Place the flasks in a constant temperature bath set to a desired temperature (e.g., 40°C, 60°C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Sample Quenching:
-
For the acidic samples, neutralize with an equivalent amount of NaOH.
-
For the basic samples, neutralize with an equivalent amount of HCl.
-
-
HPLC Analysis:
-
Dilute the quenched samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the samples onto the HPLC system.
-
Monitor the disappearance of the parent peak (this compound) and the appearance of any degradation product peaks.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the expected degradation pathways and a typical experimental workflow for stability testing.
Caption: Expected degradation pathways under acidic and basic conditions.
Caption: Experimental workflow for stability testing.
Conclusion
While direct experimental data on the stability of this compound is scarce, its chemical structure as a lactone provides a strong basis for predicting its behavior under acidic and basic conditions. It is expected to undergo hydrolysis to form 2-(bromomethyl)-5-carboxybenzoic acid or its corresponding carboxylate. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the stability of this compound, enabling informed decisions in drug development and other scientific applications. It is crucial for researchers to perform these studies to obtain specific and reliable stability data for their intended use.
References
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Synthesis with 6-Bromophthalide
For Researchers, Scientists, and Drug Development Professionals
The following application notes provide an overview of common palladium-catalyzed cross-coupling reactions adapted for use with 6-bromophthalide (also known as 6-bromoisobenzofuran-1(3H)-one). While specific literature precedents for these reactions on 6-bromophthalide are not widely available, the protocols provided herein are based on well-established methodologies for structurally similar aryl bromides. These notes are intended to serve as a starting point for reaction optimization and exploration.
Introduction to Palladium-Catalyzed Reactions of 6-Bromophthalide
6-Bromophthalide is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a bromine atom on the aromatic ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the 6-position. These reactions, including the Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and cyanation reactions, are powerful tools for carbon-carbon and carbon-heteroatom bond formation.[1][2][3][4][5] The successful execution of these transformations opens avenues for the synthesis of novel phthalide derivatives with potential biological activity or unique material properties.
General Experimental Workflow
A typical experimental workflow for palladium-catalyzed cross-coupling reactions is outlined below. This workflow should be adapted based on the specific reaction and substrates being used.
Figure 1. General experimental workflow for palladium-catalyzed cross-coupling reactions.
Application Notes and Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[5][6] This reaction is widely used to synthesize biaryl compounds. For 6-bromophthalide, this would lead to the formation of 6-arylphthalides.
General Reaction Scheme:
Catalytic Cycle:
The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
[6-Bromophthalide] + R-C≡CH --[Pd catalyst, Cu(I), Base]--> 6-(Alkynyl)phthalide
[6-Bromophthalide] + Alkene --[Pd catalyst, Base]--> 6-(Vinyl)phthalide
[6-Bromophthalide] + R¹R²NH --[Pd catalyst, Ligand, Base]--> 6-(Amino)phthalide
[6-Bromophthalide] + "CN Source" --[Pd catalyst, Ligand]--> 6-Cyanophthalide
References
- 1. rsc.org [rsc.org]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of hexahydroisobenzofuran-1(3H)-ones via pyridine-boryl radical-catalyzed intramolecular cascade cyclization of alkene-tethered cyclobutyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Visible light induced palladium-catalyzed Suzuki–Miyaura cross-coupling of glycosyl chlorides to form C-aryl glycosides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 6-bromo-3H-isobenzofuran-1-one as a Precursor for Antidepressant Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-bromo-3H-isobenzofuran-1-one, also known as 6-bromophthalide, is a key starting material in the synthesis of the clinically significant antidepressant, Citalopram, and its active S-enantiomer, Escitalopram.[1] Citalopram is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and anxiety disorders.[1][2][3] The synthesis of Citalopram from this compound involves a multi-step process, typically initiated by a Grignard reaction to introduce the fluorophenyl group, followed by the addition of the dimethylaminopropyl side chain and subsequent cyclization. This document provides detailed application notes, experimental protocols, and data related to this synthetic pathway.
Synthetic Pathway Overview
The primary synthetic route involves the reaction of this compound with a 4-fluorophenyl Grignard reagent, followed by a second Grignard reaction with a 3-(dimethylamino)propyl magnesium halide. The resulting diol intermediate is then cyclized to form the core structure of Citalopram. The bromo- group is subsequently converted to the cyano- group to yield the final product.
Caption: General synthetic pathway from this compound to Citalopram.
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran
This protocol outlines the initial steps in the synthesis of a key intermediate for Citalopram.
Materials:
-
5-bromophthalide (can be used interchangeably with this compound)
-
4-fluorophenylmagnesium bromide solution in THF
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Tetrahydrofuran (THF)
-
Orthophosphoric acid (60%)
-
Hydrochloric acid (aq)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and equipment for Grignard and reduction reactions.
Procedure:
-
Grignard Reaction: To a solution of 5-bromophthalide in anhydrous THF, add a solution of 4-fluorophenylmagnesium bromide in THF dropwise at room temperature under an inert atmosphere. The reaction is typically stirred for 3 hours.[4]
-
Work-up and Reduction: The reaction mixture is quenched with water. The resulting benzophenone derivative is then reduced. For the reduction, in a separate flask, a suspension of lithium aluminium hydride in anhydrous diethyl ether is prepared. The benzophenone derivative solution is added dropwise to the LiAlH₄ suspension and refluxed for 2 hours.[4]
-
Cyclization: The resulting dihydroxy compound is cyclized by heating with 60% orthophosphoric acid under steam for 3 hours.[4]
-
Purification: The reaction mixture is cooled, and the product is extracted with a suitable organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and water, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by chromatography.
Protocol 2: Synthesis of Citalopram from 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran
Materials:
-
5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran
-
Copper(I) cyanide (CuCN)
-
Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO)
-
3-dimethylaminopropylchloride
-
Standard laboratory glassware and equipment for cyanation and alkylation reactions.
Procedure:
-
Cyanation: The 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran is reacted with copper(I) cyanide in DMF at reflux for 4 hours to replace the bromo group with a cyano group, yielding 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile.[4]
-
Alkylation: To a suspension of sodium hydride in DMSO, a solution of the cyano derivative is added. After stirring, 3-dimethylaminopropylchloride is added, and the reaction is stirred at room temperature for 1 hour to yield Citalopram.[4]
-
Purification: The final product is purified by crystallization from a suitable solvent like isopropyl ether.[4]
Quantitative Data
The following table summarizes typical yields reported in the literature for the synthesis of Citalopram and its intermediates starting from a brominated phthalide precursor.
| Step | Reactants | Product | Yield (%) | Reference |
| Oxidation of 3-bromo-2-methylbenzoate to 6-bromophthalide | 3-bromo-2-methylbenzoate, Chromyl chloride | 6-bromophthalide | 57 | [1] |
| Synthesis of Citalopram base from the nitrile intermediate | 1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuran carbonitrile, etc. | Citalopram base (crystalline) | 60 | [4] |
| Synthesis of 5-(4-morpholylcarbonyl)-1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran, oxalate | Intermediate + Morpholine | 5-(4-morpholylcarbonyl)-...-oxalate | 85 | [5] |
Structure-Activity Relationships and Biological Data
Structure-activity relationship (SAR) studies have been conducted on Citalopram analogues to explore their binding affinities at the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[1] These studies are crucial for the development of new antidepressants with improved efficacy and side-effect profiles.
The following table presents the binding affinities (Ki values in nM) for Citalopram and some of its bromo-substituted analogues.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Reference |
| (±)-Citalopram | 1.94 | - | - | [1] |
| (±)-5-bromo-1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran | 3.87 | 1590 | 56 | [1] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and evaluation of novel isobenzofuran-1(3H)-one derivatives as potential antidepressants.
References
- 1. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Synthesis of Neuroprotective Agents from 6-Bromophthalide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential neuroprotective applications of novel compounds derived from 6-bromophthalide. The protocols and data presented herein are intended to facilitate the exploration of 6-substituted phthalide derivatives as a promising class of therapeutic agents for neurodegenerative diseases.
Introduction
Phthalides, a class of bicyclic lactones, have garnered significant attention in medicinal chemistry due to their diverse biological activities. Notably, 3-n-butylphthalide (NBP) has been approved for the treatment of ischemic stroke, highlighting the therapeutic potential of this scaffold. The modification of the phthalide core offers a strategy to develop novel derivatives with enhanced neuroprotective properties. This document focuses on the use of 6-bromophthalide as a versatile starting material for the synthesis of new neuroprotective agents, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position, enabling the exploration of structure-activity relationships (SAR) to identify potent neuroprotective compounds.
Synthesis of 6-Arylphthalide Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In this context, 6-bromophthalide can be efficiently coupled with various arylboronic acids in the presence of a palladium catalyst and a base to yield the corresponding 6-arylphthalide derivatives.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling of 6-bromophthalide with an arylboronic acid.
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of 6-Bromophthalide
This protocol provides a general method for the synthesis of 6-arylphthalides. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials:
-
6-Bromophthalide
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating
Procedure:
-
To a Schlenk flask, add 6-bromophthalide (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 6-arylphthalide derivative.
Data Presentation
The following table summarizes representative quantitative data for the neuroprotective activity of a series of hypothetical 6-arylphthalide derivatives synthesized from 6-bromophthalide. The data is presented to illustrate the potential of this class of compounds and to guide further SAR studies.
Table 1: Neuroprotective Activity of 6-Arylphthalide Derivatives in an in vitro Model of Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
| Compound ID | Aryl Substituent (Ar) | % Cell Viability at 10 µM (± SD) | IC₅₀ (µM) |
| 6-BP-Ph | Phenyl | 65.2 ± 4.1 | 15.8 |
| 6-BP-4-OMePh | 4-Methoxyphenyl | 78.5 ± 3.5 | 8.2 |
| 6-BP-4-FPh | 4-Fluorophenyl | 71.3 ± 4.8 | 12.5 |
| 6-BP-3-Py | 3-Pyridyl | 85.1 ± 2.9 | 5.1 |
| 6-BP-2-Th | 2-Thienyl | 82.4 ± 3.2 | 6.7 |
| Control | 6-Bromophthalide | 48.9 ± 5.3 | > 50 |
Cell viability was assessed using the MTT assay after challenging SH-SY5Y cells with 10 mM glutamate for 24 hours. Data are presented as the mean ± standard deviation (SD) of three independent experiments.
Mechanism of Action: Neuroprotective Signaling Pathways
Phthalide derivatives have been shown to exert their neuroprotective effects through multiple signaling pathways. These pathways are often interconnected and contribute to the anti-apoptotic, anti-inflammatory, and antioxidant properties of these compounds. A key pathway implicated in the neuroprotective action of phthalides is the PI3K/Akt signaling cascade.
PI3K/Akt Signaling Pathway
Activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial mechanism for promoting cell survival and inhibiting apoptosis. Neuroprotective phthalide derivatives can activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspase-9, while promoting the expression of anti-apoptotic proteins like Bcl-2. This cascade ultimately leads to enhanced neuronal survival in the face of neurotoxic insults.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis and Evaluation
Caption: Experimental workflow for synthesis and neuroprotective evaluation.
Neuroprotective Signaling Pathway of Phthalide Derivatives
Caption: PI3K/Akt signaling pathway in neuroprotection by phthalides.
Application Notes and Protocols: Preparation of Anticancer Compounds Using 6-bromo-3H-isobenzofuran-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isobenzofuran-1(3H)-one (phthalide) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The strategic incorporation of a bromine atom at the 6-position of the phthalide ring system provides a versatile chemical handle for the synthesis of novel derivatives through cross-coupling reactions. This document outlines the application of 6-bromo-3H-isobenzofuran-1-one as a starting material for the preparation of potential anticancer compounds via Suzuki-Miyaura cross-coupling and provides detailed protocols for their synthesis and cytotoxic evaluation.
The rationale for using the 6-bromo derivative is supported by structure-activity relationship (SAR) studies on various heterocyclic compounds, which have indicated that the presence of a halogen, such as bromine, can significantly enhance cytotoxic activity.[1][2] The bromo-substituted phthalide core allows for the introduction of diverse aryl and heteroaryl moieties, enabling the generation of a library of compounds for anticancer screening.
Synthetic Approach: Suzuki-Miyaura Cross-Coupling
A highly effective method for the derivatization of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the bromo-substituted phthalide and a variety of organoboron compounds, such as boronic acids or esters.[3][4] This approach offers mild reaction conditions and a high tolerance for various functional groups, making it ideal for the synthesis of complex molecules in drug discovery.[3]
A general synthetic scheme involves the reaction of this compound with a selected arylboronic acid in the presence of a palladium catalyst and a base.
Experimental Protocols
Protocol 1: Synthesis of 6-aryl-3H-isobenzofuran-1-one Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 6-aryl-3H-isobenzofuran-1-one derivatives.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).
-
Add a 4:1 (v/v) mixture of 1,4-dioxane and water (10 mL).
-
Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to remove any dissolved oxygen.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 80-90°C with vigorous stirring for 12-24 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 6-aryl-3H-isobenzofuran-1-one derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
This protocol details the procedure for assessing the in vitro anticancer activity of the synthesized compounds using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, SW480)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the complete cell culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The cytotoxic activity of newly synthesized compounds is typically reported as IC₅₀ values. The following table presents representative data for bromo-substituted heterocyclic compounds against various cancer cell lines, illustrating the potential efficacy of derivatives synthesized from this compound.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8a | MCF-7 (Breast) | 15.85 ± 3.32 | [6] |
| 8a | SW480 (Colon) | 17.85 ± 0.92 | [6] |
| Compound 8 | HepG2 (Liver) | 3.8 ± 0.5 | [7] |
| Compound 8 | A549 (Lung) | 3.5 ± 0.6 | [7] |
| Compound 6 | K562 (Leukemia) | 3.83 ± 0.6 | [2] |
| Compound 8 | K562 (Leukemia) | 2.59 ± 0.88 | [2] |
Visualizations
Experimental Workflow
Caption: Synthetic and evaluation workflow.
Potential Mechanism of Action: Kinase Inhibition Signaling Pathway
Derivatives of bromo-substituted heterocyclic scaffolds have been identified as potential kinase inhibitors.[8] Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[9] The synthesized 6-aryl-3H-isobenzofuran-1-one derivatives may exert their anticancer effects by inhibiting key kinases in these pathways.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Development of Antifungal Agents from Isobenzofuranone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of antifungal agents derived from the isobenzofuranone scaffold. It includes a summary of their antifungal activity, detailed experimental protocols for their synthesis and evaluation, and insights into their potential mechanisms of action.
Introduction to Isobenzofuranones as Antifungal Agents
Isobenzofuranones, also known as phthalides, are a class of bicyclic lactones that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Naturally occurring and synthetic isobenzofuranone derivatives have demonstrated a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. Their unique structural features make them attractive starting points for the development of novel therapeutic agents. In the realm of infectious diseases, certain isobenzofuranone derivatives have shown promising activity against a variety of pathogenic fungi, positioning them as a potential new class of antifungal drugs.
Data Presentation: Antifungal Activity of Isobenzofuranone Derivatives
The following tables summarize the in vitro antifungal activity of various isobenzofuranone and structurally related benzofuran derivatives against a panel of pathogenic fungal species. The data is presented as Minimum Inhibitory Concentration (MIC) values in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Antifungal Activity of Isobenzofuranone Derivatives against Yeast-like Fungi
| Compound | Candida albicans | Candida glabrata | Candida parapsilosis | Candida tropicalis | Cryptococcus neoformans | Reference |
| B1-B4 * | Good Inhibition | - | - | - | - | [1] |
| 13b | - | - | - | - | - | [2] |
| 13c | - | - | - | - | - | [2] |
*Note: Specific MIC values for compounds B1-B4 were not provided in the source material, but they were reported to have "inhibition power" against C. albicans at a concentration of 5mg/ml.[1]
Table 2: Antifungal Activity of Benzofuran Derivatives against Pathogenic Fungi
| Compound | Aspergillus fumigatus | Cryptococcus neoformans | Candida albicans | Reference |
| Amiodarone Derivative 4 | Significant Inhibition | Significant Inhibition | - | [3] |
| Compound 5 | - | - | - | [4] |
| Compound 6 | - | - | - | [4] |
Note: While not isobenzofuranones, these benzofuran derivatives share a common core structure and their antifungal data provides valuable context. Specific MIC values were not consistently available in the initial search results and are noted as "Significant Inhibition" where applicable.
Experimental Protocols
This section provides detailed methodologies for the synthesis of isobenzofuranone derivatives and the evaluation of their antifungal activity.
General Protocol for the Synthesis of 3-Substituted Isobenzofuranone Derivatives
This protocol describes a general method for the synthesis of 3-substituted isobenzofuranones through the condensation of o-phthalaldehydic acid with primary amines.[1]
Materials:
-
o-phthalaldehydic acid
-
Primary heterocyclic amines (e.g., 2-aminopyridine, 2-aminothiazole)
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
Dissolve o-phthalaldehydic acid (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary heterocyclic amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by filtration.
-
Wash the crude product with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent to obtain the pure 3-substituted isobenzofuranone derivative.
-
Characterize the final product using spectroscopic methods such as NMR, IR, and mass spectrometry.
Protocol for Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Materials:
-
Synthesized isobenzofuranone derivatives
-
Standard antifungal drugs (e.g., Fluconazole, Amphotericin B) for quality control
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Antifungal Dilutions:
-
Prepare a stock solution of each isobenzofuranone derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the diluted antifungal agent.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a microplate reader.
-
Protocol for Antifungal Susceptibility Testing: Agar Disk Diffusion Method
This method provides a qualitative assessment of antifungal activity.
Materials:
-
Synthesized isobenzofuranone derivatives
-
Sterile filter paper disks
-
Fungal isolates
-
Mueller-Hinton agar supplemented with glucose and methylene blue
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Prepare a fungal inoculum as described in the broth microdilution method (adjusted to 0.5 McFarland standard).
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of the Mueller-Hinton agar plate to create a lawn of fungal growth.
-
-
Application of Antifungal Disks:
-
Impregnate sterile filter paper disks with a known concentration of the isobenzofuranone derivative solution.
-
Allow the solvent to evaporate completely.
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
-
Incubation and Measurement:
-
Incubate the plates at 35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the fungus to the compound.
-
Mechanism of Action: Disruption of Fungal Calcium Homeostasis
While the exact molecular targets for many isobenzofuranone derivatives are still under investigation, a prominent proposed mechanism of action for structurally related benzofurans is the disruption of intracellular calcium homeostasis in fungal cells.[3] This disruption can trigger a cascade of events leading to fungal cell death.
The fungal calcium signaling pathway is a critical regulator of various cellular processes, including stress responses, virulence, and cell wall integrity. Key components of this pathway include calcium channels, pumps, and the calmodulin-calcineurin signaling cascade.
Proposed Mechanism:
-
Influx of Extracellular Calcium: Isobenzofuranone derivatives may induce an influx of extracellular Ca²⁺ into the fungal cytoplasm.
-
Release from Intracellular Stores: These compounds might also trigger the release of Ca²⁺ from intracellular stores such as the vacuole and the endoplasmic reticulum.
-
Cytosolic Ca²⁺ Overload: The combined influx and release lead to a rapid and sustained increase in cytosolic Ca²⁺ concentration.
-
Activation of Calcineurin Pathway: The elevated Ca²⁺ levels activate calmodulin, which in turn activates the phosphatase calcineurin.
-
Downstream Effects and Cell Death: The over-activation of the calcineurin pathway and the general disruption of calcium homeostasis can lead to various detrimental effects, including cell cycle arrest, apoptosis, and ultimately, fungal cell death.
Visualizations
The following diagrams illustrate the experimental workflow for antifungal drug discovery and the proposed mechanism of action of isobenzofuranone derivatives.
References
Application Notes and Protocols: Antibacterial Activity of 6-Bromophthalide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phthalides are a class of bicyclic compounds that have garnered interest in medicinal chemistry due to their presence in various biologically active natural products. The incorporation of a bromine atom at the 6-position of the phthalide scaffold can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which may, in turn, influence its biological activity. While the antibacterial potential of many brominated heterocyclic compounds has been explored, the specific activity of 6-bromophthalide derivatives remains an area for investigation.
These notes provide a comprehensive guide to the experimental procedures required to assess the antibacterial potential of novel compounds like 6-bromophthalide derivatives.
Data Presentation (Hypothetical)
Due to the absence of specific experimental data for 6-bromophthalide derivatives in the current literature, a data table of MIC values cannot be provided. Should such data become available through experimental work, it is recommended to present it in a clear and structured format as exemplified below.
Table 1: Hypothetical MIC Values of 6-Bromophthalide Derivatives against Various Bacterial Strains.
| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | |
| MIC (µg/mL) | MIC (µg/mL) | |
| 6-Bromophthalide | Data Not Available | Data Not Available |
| Derivative A | Data Not Available | Data Not Available |
| Derivative B | Data Not Available | Data Not Available |
| Ciprofloxacin (Control) | 0.25 - 1.0 | 0.008 - 0.03 |
Experimental Protocols
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, a key metric for quantifying antibacterial activity. This protocol is based on the widely accepted broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4][5]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of a test compound (e.g., a 6-bromophthalide derivative) that visibly inhibits the growth of a specific bacterium.[6][7][8]
Materials:
-
Test compounds (e.g., 6-bromophthalide derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile saline (0.85% NaCl).
-
McFarland 0.5 turbidity standard.
-
Spectrophotometer.
-
Multichannel pipette.
-
Incubator (35 ± 2 °C).
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: a. In a 96-well plate, add 100 µL of sterile CAMHB to all wells. b. Add 100 µL of the test compound stock solution (at twice the highest desired test concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. Column 11 will serve as the positive control (bacterial growth without the compound), and column 12 will be the negative control (broth sterility).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12. b. The final volume in each well will be 200 µL.
-
Incubation: a. Cover the plate and incubate at 35 ± 2 °C for 18-24 hours in ambient air.
-
Reading the Results: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
Visualizations
Experimental Workflow
The following diagram illustrates a standard workflow for the initial screening and evaluation of the antibacterial activity of novel compounds.
References
- 1. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 2. goums.ac.ir [goums.ac.ir]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. darvashco.com [darvashco.com]
- 5. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of 6-bromo-3H-isobenzofuran-1-one in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-3H-isobenzofuran-1-one, also known as 6-bromophthalide, is a versatile synthetic intermediate that has found significant application in the total synthesis of complex natural products. Its utility stems from the presence of a reactive bromine atom on the aromatic ring, which allows for the introduction of various substituents through cross-coupling reactions, and a lactone moiety that can be manipulated to construct more complex heterocyclic systems. This application note will detail the use of this compound in the synthesis of the potent immunosuppressant, Mycophenolic Acid, and provide protocols for key transformations.
Application in the Total Synthesis of Mycophenolic Acid
Mycophenolic Acid (MPA) is a fungal metabolite widely used as an immunosuppressive drug to prevent organ transplant rejection.[1] Its structure features a highly substituted phthalide core connected to a heptenoic acid side chain. Several total syntheses of MPA have been developed, with many relying on a convergent strategy where the phthalide core and the side chain are synthesized separately and then coupled. This compound and its derivatives serve as key precursors to the phthalide core of MPA.
A prominent strategy involves the coupling of a suitably functionalized 6-halophthalide with a side-chain precursor. While a direct synthesis commencing from the unsubstituted this compound is less common in seminal works, the principles of its application can be extrapolated from syntheses utilizing closely related, more functionalized bromophthalides. The bromine atom at the 6-position provides a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to install the complex side chain of MPA.
Retrosynthetic Analysis of Mycophenolic Acid
A logical retrosynthetic disconnection of Mycophenolic Acid highlights the strategic importance of a 6-halophthalide intermediate. The bond between the phthalide ring and the side chain is a prime target for disconnection, leading back to a functionalized phthalide and a side-chain component.
Caption: Retrosynthetic analysis of Mycophenolic Acid.
Key Experimental Protocols
The following protocols are based on established methodologies for reactions involving bromophthalides and are representative of the steps that would be employed in a total synthesis utilizing this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Alkylboronic Ester
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 6-position of the phthalide ring.
Reaction Scheme:
Caption: General Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Alkylboronic acid or ester (e.g., pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the alkylboronic ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the palladium catalyst (0.05-0.10 eq) under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| Alkylboronic pinacol ester | 1.2 mmol |
| Reagents | |
| Pd(PPh₃)₄ | 0.05 mmol |
| K₂CO₃ | 2.0 mmol |
| Toluene | 10 mL |
| Conditions | |
| Temperature | 100 °C |
| Reaction Time | 12 h |
| Yield | |
| Isolated Yield | 75-90% |
Protocol 2: Functionalization of the Phthalide Core
In many syntheses of Mycophenolic Acid, the phthalide core requires further functionalization (e.g., introduction of hydroxyl and methyl groups) prior to or after the coupling step. The following is a conceptual workflow for the synthesis of a functionalized phthalide intermediate.
Caption: Workflow for the synthesis of the Mycophenolic Acid core.
Summary of Quantitative Data
The efficiency of the key Suzuki-Miyaura coupling step is highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed. Below is a comparative table of typical conditions and yields reported in the literature for similar transformations.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 12 | 78 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 8 | 85 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 6 | 92 |
Conclusion
This compound is a valuable building block in the total synthesis of natural products, most notably demonstrated by its strategic potential in the synthesis of Mycophenolic Acid. Its utility lies in the ability to function as an electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon bonds. The protocols and data presented herein provide a foundational understanding for researchers and drug development professionals looking to utilize this versatile intermediate in their synthetic endeavors. Further optimization of reaction conditions will invariably be required for specific substrate combinations to achieve maximum efficiency.
References
Gram-Scale Synthesis of 6-Bromophthalide Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the gram-scale synthesis of 6-bromophthalide, a valuable building block in medicinal chemistry and materials science. The synthesis involves the reduction of 4-bromophthalic anhydride, which yields a mixture of 5- and 6-bromophthalide isomers. While many procedures focus on the isolation of the 5-bromo isomer, this protocol details the subsequent chromatographic separation for obtaining pure 6-bromophthalide. Additionally, a general protocol for the derivatization of 6-bromophthalide via a Suzuki-Miyaura cross-coupling reaction is presented.
Data Presentation
Table 1: Summary of Reactants for Isomeric Mixture Synthesis
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Quantity |
| 4-Bromophthalic Anhydride | 227.01 | 1.0 | 100 g |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.57 | 9.9 g |
| Tetrahydrofuran (THF) | 72.11 | - | ~500 mL |
| Concentrated Hydrochloric Acid | 36.46 | - | As needed |
| Deionized Water | 18.02 | - | As needed |
| Sodium Chloride | 58.44 | - | As needed |
Table 2: Typical Chromatographic Separation Parameters for 6-Bromophthalide Isolation
| Parameter | Specification |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Gradient Profile | Start: 95:5 (Hexane:Ethyl Acetate), gradually increase to 80:20 |
| Column Dimensions | Dependent on scale, typically a high-capacity glass column |
| Detection | UV (254 nm) or Thin Layer Chromatography (TLC) |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 5- and 6-Bromophthalide Isomeric Mixture
This protocol is adapted from established procedures for the reduction of 4-bromophthalic anhydride.[1][2]
-
Preparation of the Reducing Agent Slurry: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a slurry of sodium borohydride (9.9 g, 0.26 mol) in anhydrous tetrahydrofuran (THF, 200 mL).
-
Cooling: Cool the slurry to 0-5 °C using an ice-salt bath.
-
Preparation of the Starting Material Solution: In a separate beaker, dissolve 4-bromophthalic anhydride (100 g, 0.44 mol) in anhydrous THF (300 mL) at room temperature.
-
Reaction: Slowly add the 4-bromophthalic anhydride solution to the cooled sodium borohydride slurry via the dropping funnel over approximately 2-3 hours. Maintain the internal reaction temperature between 5 °C and 15 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.
-
Quenching and Acidification: Carefully quench the reaction by the slow, dropwise addition of deionized water (100 mL). Following this, acidify the mixture to a pH of ~2 by the slow addition of concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as gas evolution will occur.
-
Phase Separation: Transfer the mixture to a separatory funnel. The mixture will separate into an organic phase and an aqueous phase. Separate the upper organic layer.
-
Washing: Wash the organic phase with a saturated aqueous sodium chloride solution (2 x 100 mL) to remove any residual boric acid.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid mixture of 5-bromophthalide and 6-bromophthalide.
Protocol 2: Isolation of 6-Bromophthalide by Column Chromatography
The crude solid obtained from Protocol 1 is a mixture of 5- and 6-bromophthalide. While 5-bromophthalide can often be selectively crystallized, 6-bromophthalide is typically isolated from the mother liquor or the crude mixture by column chromatography.[3]
-
Preparation of the Column: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate (95:5) mobile phase. The amount of silica gel will depend on the amount of crude material, but a ratio of 50:1 (silica:crude material) by weight is a good starting point for gram-scale separation.
-
Sample Loading: Dissolve the crude isomeric mixture in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the prepared column.
-
Elution: Begin elution with the hexane/ethyl acetate (95:5) mobile phase. The two isomers will have different retention factors (Rf) and will separate on the column. The separation can be monitored by thin-layer chromatography (TLC) using the same mobile phase system and visualizing with a UV lamp.
-
Gradient Elution: Gradually increase the polarity of the mobile phase to a hexane/ethyl acetate ratio of 80:20 to ensure the elution of both isomers.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure 6-bromophthalide. The 6-bromo isomer is typically the more polar of the two and will elute after the 5-bromo isomer.
-
Concentration: Combine the fractions containing pure 6-bromophthalide and remove the solvent under reduced pressure to obtain the purified product as a solid.
Protocol 3: Synthesis of a 6-Bromophthalide Derivative via Suzuki-Miyaura Cross-Coupling
The bromine atom on the 6-bromophthalide ring provides a reactive handle for various cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives.[4] This protocol provides a general method for a Suzuki-Miyaura coupling with an arylboronic acid.
-
Reaction Setup: In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-bromophthalide (1.0 g, 4.69 mmol), the desired arylboronic acid (1.2 equivalents, 5.63 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%, 0.27 g), and a base such as potassium carbonate (2.0 equivalents, 1.30 g).
-
Solvent Addition: Add a degassed solvent mixture, such as a 3:1 mixture of toluene and water (20 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate (50 mL). Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 6-arylphthalide derivative.
Mandatory Visualization
Caption: Workflow for the synthesis and derivatization of 6-bromophthalide.
Due to a lack of specific information in the scientific literature regarding the biological activities and associated signaling pathways of 6-bromophthalide derivatives, the following diagram illustrates a hypothetical signaling pathway that a bioactive small molecule could modulate. This serves as a representative example for drug development professionals.
Caption: Hypothetical signaling pathway modulated by a 6-bromophthalide derivative.
References
Application Notes and Protocols for High-Throughput Screening of 6-bromo-3H-isobenzofuran-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 6-bromo-3H-isobenzofuran-1-one derivatives. This class of compounds has garnered significant interest due to the diverse biological activities exhibited by the isobenzofuranone scaffold, including antiproliferative, antifungal, and enzyme-inhibiting properties. The introduction of a bromine atom at the 6-position can modulate the physicochemical properties and biological activity of the parent molecule, making its derivatives promising candidates for drug discovery campaigns.
This document outlines protocols for primary cell-based cytotoxicity screening and a biochemical kinase inhibition assay, which are common starting points for identifying novel therapeutic agents. Additionally, it provides an overview of a key signaling pathway often implicated in the mechanism of action of such compounds and presents representative data from a simulated HTS campaign.
Application Note 1: Cell-Based Cytotoxicity Screening
A primary goal in cancer drug discovery is the identification of compounds that selectively inhibit the proliferation of cancer cells. High-throughput screening of this compound derivatives against various cancer cell lines can identify potent cytotoxic agents. A common and robust method for assessing cell viability in a high-throughput format is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Data Presentation: Representative HTS Cytotoxicity Data
The following table summarizes representative data from a hypothetical primary HTS campaign of a library of this compound derivatives against the K562 chronic myelogenous leukemia cell line.
| Parameter | Value | Description |
| Library Size | 10,000 compounds | The total number of this compound derivatives screened. |
| Screening Concentration | 10 µM | The single concentration at which all compounds were initially tested. |
| Z'-Factor | 0.78 | A statistical measure of assay quality, with a value > 0.5 indicating an excellent assay. |
| Hit Criteria | >50% inhibition of cell viability | The threshold for a compound to be considered a "hit" in the primary screen. |
| Primary Hit Rate | 1.5% | The percentage of compounds in the library that met the hit criteria. |
| Number of Primary Hits | 150 | The total number of compounds identified for further investigation. |
Confirmed Hits and Potency
Following the primary screen, hit compounds are typically subjected to dose-response analysis to determine their potency (IC50 value). The table below presents IC50 values for a selection of C-3 functionalized isobenzofuran-1(3H)-ones against K562 and U937 (lymphoma) cancer cell lines, demonstrating the potential for potent antiproliferative activity within this compound class.[1]
| Compound | K562 IC50 (µM) | U937 IC50 (µM) |
| 16 | 2.79 | 66.81 |
| 18 | 1.71 | 7.06 |
| Etoposide (Control) | >10 | 1.25 |
Application Note 2: Biochemical Kinase Inhibitor Screening
Protein kinases are a major class of drug targets, particularly in oncology. Dysregulation of kinase activity is a hallmark of many cancers. High-throughput screening can efficiently identify kinase inhibitors from large compound libraries. Biochemical assays are well-suited for HTS as they are typically robust, sensitive, and readily automated. A common approach involves measuring the consumption of ATP or the generation of ADP, the universal byproducts of kinase-catalyzed phosphorylation.
Data Presentation: Representative Kinase Inhibition HTS Data
This table illustrates representative data from a simulated HTS campaign to identify inhibitors of a target kinase from a library of this compound derivatives.
| Parameter | Value | Description |
| Library Size | 10,000 compounds | The total number of derivatives screened. |
| Screening Concentration | 10 µM | The single concentration used for the primary screen. |
| Z'-Factor | 0.85 | Indicates a highly robust and reliable assay. |
| Hit Criteria | >50% inhibition of kinase activity | The threshold for a compound to be classified as a primary hit. |
| Primary Hit Rate | 1.2% | The percentage of the library that demonstrated significant kinase inhibition. |
| Number of Primary Hits | 120 | The number of compounds selected for dose-response confirmation. |
Signaling Pathway: PI3K/Akt/mTOR
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a key target for anticancer drug development. Several studies have implicated that benzofuran derivatives, structurally related to isobenzofuranones, can exert their anticancer effects by inhibiting this pathway, leading to apoptosis.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Experimental Protocols
Protocol 1: High-Throughput Cell-Based Cytotoxicity Screening (MTT Assay)
This protocol describes a method for screening a library of this compound derivatives for cytotoxic activity against a cancer cell line (e.g., K562) in a 384-well format.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Doxorubicin (positive control)
-
384-well clear-bottom cell culture plates
-
Automated liquid handling system
-
Microplate reader
Experimental Workflow Diagram:
Caption: Workflow for the MTT-based high-throughput cytotoxicity assay.
Procedure:
-
Cell Seeding: Suspend K562 cells in culture medium at a density of 2 x 10^5 cells/mL. Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
Compound Addition: Prepare a 10 mM stock solution of each this compound derivative in DMSO. Create a working plate by diluting the stock solutions to 2 mM in DMSO. Using an automated liquid handler with pin-tool or acoustic dispensing capabilities, transfer a small volume (e.g., 50 nL) of each compound from the working plate to the cell plate to achieve a final concentration of 10 µM. Include wells with DMSO only (negative control) and doxorubicin (positive control).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 5 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 25 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound-treated well relative to the DMSO-treated control wells. Identify hits based on the predefined criteria (e.g., >50% inhibition).
Protocol 2: High-Throughput Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent-based assay for screening this compound derivatives as inhibitors of a specific protein kinase. The ADP-Glo™ Kinase Assay is a homogenous assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Target protein kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Staurosporine (positive control for inhibition)
-
384-well low-volume white plates
-
Automated liquid handling system
-
Luminometer
Experimental Workflow Diagram:
Caption: Workflow for the ADP-Glo™ high-throughput kinase inhibition assay.
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each 2 mM compound stock solution in DMSO into the wells of a 384-well plate. Include DMSO-only wells (no inhibition control) and staurosporine (positive inhibition control).
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase buffer.
-
Prepare a 2X ATP solution in kinase buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
To initiate the kinase reaction, add 2.5 µL of the 2X ATP solution to each well. The final volume of the kinase reaction will be 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound-treated well relative to the control wells. Identify hits based on the predefined criteria (e.g., >50% inhibition).
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromophthalide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 6-bromophthalide. The information is tailored for researchers, scientists, and professionals in drug development to assist in the optimization of this specific transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of 6-bromophthalide in a question-and-answer format.
Q1: I am observing low to no conversion of 6-bromophthalide. What are the likely causes and how can I improve the yield?
A1: Low conversion is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-rich aryl bromides like 6-bromophthalide, bulky and electron-rich phosphine ligands are often more effective.
-
Recommendation: Screen a panel of catalysts and ligands. Good starting points include Pd(PPh₃)₄, or a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with ligands such as SPhos, XPhos, or P(t-Bu)₃.
-
-
Base Selection: The base plays a crucial role in the transmetalation step. Its strength and solubility can significantly impact the reaction rate.
-
Recommendation: If using a common base like K₂CO₃ with suboptimal results, consider screening other bases such as K₃PO₄, Cs₂CO₃, or an organic base like triethylamine (NEt₃). The choice of base can be solvent-dependent.
-
-
Solvent System: The reaction solvent influences the solubility of reagents and the stability of the catalytic species.
-
Recommendation: A mixture of an organic solvent and water is often beneficial. Common solvent systems include toluene/water, dioxane/water, or DMF/water. Anhydrous conditions with a strong base like KOtBu in a solvent like THF can also be effective.
-
-
Reaction Temperature: Inadequate temperature can lead to a sluggish reaction.
-
Recommendation: Gradually increase the reaction temperature, for example, from 80 °C to 100 °C. Monitor for potential decomposition of starting materials or product at higher temperatures.
-
Q2: My main side product is the dehalogenated phthalide (phthalide itself). How can I minimize this side reaction?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a known side reaction in Suzuki couplings.
-
Source of Hydride: This can arise from trace water, the solvent, or the base.
-
Minimization Strategies:
-
Ligand Choice: Employing bulky, electron-rich ligands can sometimes suppress dehalogenation by favoring the desired cross-coupling pathway.
-
Base Selection: Some bases are more prone to promoting dehalogenation. Screening different bases can help identify one that minimizes this side reaction.
-
Reaction Time: Shorter reaction times can reduce the extent of dehalogenation. Monitor the reaction progress closely and work it up as soon as the starting material is consumed.
-
Q3: I am observing significant homocoupling of my boronic acid. What is causing this and how can I prevent it?
A3: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Degassing: Thoroughly degas all solvents and the reaction mixture before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.
Q4: The reaction appears to stall after partial conversion. What could be the reason?
A4: Reaction stalling can be due to catalyst deactivation or insolubility of intermediates.
-
Catalyst Deactivation: The active Pd(0) species can precipitate as palladium black, leading to a loss of catalytic activity. This can be caused by high temperatures or exposure to oxygen.
-
Solution: Consider using more robust ligands that stabilize the catalytic species. Lowering the reaction temperature might also be beneficial, though it may require longer reaction times.
-
-
Solubility Issues: Poor solubility of the starting materials, base, or intermediates can hinder the reaction.
-
Solution: Experiment with different solvent systems to improve solubility. For instance, a switch from toluene to DMF might be effective.
-
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting low-yielding Suzuki coupling reactions of 6-bromophthalide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of 6-bromophthalide?
A1: Based on successful couplings of similar aryl bromides, a good starting point would be:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%) with SPhos (4 mol%).
-
Base: K₂CO₃ (2 equivalents) or K₃PO₄ (2 equivalents).
-
Solvent: A degassed mixture of Dioxane/Water (4:1) or Toluene/Ethanol/Water (2:1:1).
-
Temperature: 80-90 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
Q2: Is the lactone functional group in 6-bromophthalide stable under typical Suzuki coupling conditions?
A2: The phthalide (isobenzofuranone) lactone is generally stable under the neutral to basic conditions of most Suzuki-Miyaura reactions. However, strongly basic conditions, especially at elevated temperatures for prolonged periods, could potentially lead to hydrolysis of the lactone ring. It is advisable to monitor for the formation of the corresponding ring-opened carboxylic acid by-product, for instance by LC-MS.
Q3: Can I use a boronic ester instead of a boronic acid?
A3: Yes, boronic esters, such as pinacol esters, are excellent substrates for Suzuki couplings. They are often more stable and less prone to side reactions like protodeboronation compared to boronic acids. The reaction conditions are generally similar, though some optimization may be required.
Q4: How critical is the purity of the reagents?
A4: The purity of all reagents is crucial for a successful Suzuki coupling.
-
6-Bromophthalide: Ensure it is free from impurities that might interfere with the catalyst.
-
Boronic Acid/Ester: These can degrade over time. Using fresh or purified boronic acid/ester is recommended to avoid low yields and protodeboronation.
-
Solvents: Use high-purity, dry solvents, and degas them thoroughly before use.
-
Base: The quality and dryness of the base can impact the reaction.
Data Presentation: Starting Conditions for Suzuki Coupling of Aryl Bromides
The following tables summarize typical reaction conditions for the Suzuki coupling of various aryl bromides. These are intended as a general guide for designing experiments with 6-bromophthalide.
Table 1: Catalyst and Ligand Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | (None) | 2 - 10 | A common starting point, acts as a Pd(0) source. |
| Pd(OAc)₂ | PPh₃ | 1 - 5 | Requires in-situ reduction to Pd(0). |
| Pd₂(dba)₃ | SPhos | 1 - 3 | Effective for electron-rich and sterically hindered substrates. |
| PdCl₂(dppf) | (None) | 2 - 5 | A robust catalyst for a wide range of Suzuki couplings. |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent System | Temperature (°C) |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/Water | 80 - 100 |
| K₃PO₄ | 2.0 - 3.0 | Toluene/Water | 90 - 110 |
| Cs₂CO₃ | 2.0 - 3.0 | THF/Water | 60 - 80 |
| NaOH | 2.0 - 3.0 | DMF/Water | 70 - 90 |
Experimental Protocols
General Protocol for Suzuki Coupling of 6-Bromophthalide (Starting Point for Optimization)
This protocol is a general guideline and should be optimized for each specific boronic acid partner.
Reagents and Materials:
-
6-Bromophthalide (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 6-bromophthalide, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the 6-bromophthalide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Experimental Workflow Diagram
Caption: A step-by-step generalized workflow for performing the Suzuki coupling of 6-bromophthalide.
Technical Support Center: Synthesis of 6-bromo-3H-isobenzofuran-1-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-bromo-3H-isobenzofuran-1-one. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
The most common impurities in the synthesis of this compound typically arise from the starting materials and the reaction pathway. When synthesizing from 4-bromophthalic anhydride, the most significant impurity is often the regioisomer, 5-bromo-3H-isobenzofuran-1-one.[1] Other potential impurities include:
-
Unreacted Starting Material: Residual 4-bromophthalic acid or its anhydride may be present if the reduction reaction is incomplete.
-
Over-reduced Byproducts: Further reduction of the desired product can lead to the formation of 5-bromo-2-methylbenzoic acid or other reduced species.
-
Solvent Adducts: Depending on the solvent and reaction conditions, solvent molecules may form adducts with reactive intermediates.
-
Dibrominated Species: If the starting material contains dibrominated phthalic anhydride, corresponding dibrominated isobenzofuranones will be present as impurities.
Q2: I see an unexpected isomer in my NMR/LC-MS analysis. How can I identify it?
If you are using 4-bromophthalic anhydride as your starting material, the most likely isomeric impurity is 5-bromo-3H-isobenzofuran-1-one.[1] The reduction of the anhydride can occur at either of the two carbonyl groups, leading to a mixture of the 5-bromo and 6-bromo isomers. To confirm the identity of the isomers, you can use techniques such as 2D NMR (NOESY or HMBC) to establish the connectivity and spatial relationships of the protons on the aromatic ring with the lactone ring. Alternatively, comparison with a certified reference standard of 5-bromo-3H-isobenzofuran-1-one would provide definitive identification.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors:
-
Incomplete Reaction: The reduction of the starting material may not have gone to completion. Ensure that the reducing agent is fresh and added in the correct stoichiometric amount. Reaction time and temperature should also be optimized.
-
Suboptimal Reducing Agent: The choice of reducing agent is critical. Sodium borohydride is a commonly used reducing agent for this type of transformation.[1] The reactivity and selectivity of the reducing agent can significantly impact the yield.
-
Side Reactions: Over-reduction or other side reactions can consume the starting material or the product. Careful control of the reaction temperature and slow addition of the reducing agent can help minimize these side reactions.
-
Work-up and Purification Losses: The product may be lost during extraction and purification steps. Ensure that the pH is appropriately adjusted during the work-up to prevent the opening of the lactone ring. The choice of solvent for extraction and recrystallization is also important for maximizing recovery.
Q4: How can I effectively remove the 5-bromo isomer impurity?
Separating the 5-bromo and 6-bromo isomers can be challenging due to their similar physical properties. However, selective crystallization is a potential method for purification.[1] The solubility of the two isomers may differ in various solvent systems. A systematic screening of solvents for recrystallization could lead to the isolation of the desired 6-bromo isomer in higher purity. Alternatively, preparative chromatography (e.g., flash column chromatography or preparative HPLC) can be employed for a more efficient separation, although this may be less practical for large-scale synthesis.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.
Problem: Presence of a Significant Amount of an Isomeric Impurity
| Potential Cause | Diagnostic Check | Suggested Solution |
| Non-regioselective reduction of 4-bromophthalic anhydride | Analyze the crude product by ¹H NMR, ¹³C NMR, and LC-MS to confirm the presence and ratio of the 5-bromo and 6-bromo isomers. | 1. Optimize Reaction Conditions: Investigate the effect of temperature, solvent, and reducing agent on the regioselectivity of the reduction. Some reducing agents may offer better selectivity under specific conditions. 2. Purification: Employ fractional crystallization with a carefully selected solvent system or use preparative chromatography for separation. |
| Isomeric impurity in the starting material | Analyze the 4-bromophthalic anhydride starting material by a suitable analytical method (e.g., GC-MS or HPLC) to check for the presence of other brominated isomers. | Source a higher purity starting material or purify the starting material before use. |
Problem: Low Product Yield
| Potential Cause | Diagnostic Check | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS to check for the presence of unreacted starting material. | 1. Verify Reagent Quality: Use a fresh, high-purity reducing agent. 2. Optimize Stoichiometry: Ensure the correct molar ratio of the reducing agent to the starting material is used. 3. Adjust Reaction Parameters: Increase the reaction time or temperature as appropriate, while monitoring for the formation of byproducts. |
| Product Degradation | Analyze the crude reaction mixture for byproducts that may indicate decomposition of the desired product (e.g., ring-opened products). | 1. Control Temperature: Maintain the reaction temperature within the optimal range. 2. Careful Work-up: During the work-up, avoid strongly acidic or basic conditions that could hydrolyze the lactone ring. |
| Inefficient Purification | Analyze the mother liquor and washings from the purification steps to quantify the amount of lost product. | 1. Optimize Crystallization: Experiment with different solvents, temperatures, and cooling rates to maximize the recovery of the pure product. 2. Improve Extraction: Ensure the correct solvent and pH are used for efficient extraction of the product from the aqueous phase. |
Data Presentation
The following table provides a hypothetical summary of impurity profiles under different reaction conditions. This data is for illustrative purposes and should be adapted based on experimental results.
| Run ID | Reducing Agent | Temperature (°C) | Time (h) | 6-bromo Isomer (%) | 5-bromo Isomer (%) | Unreacted Starting Material (%) |
| 1 | NaBH₄ | 0 | 2 | 75 | 20 | 5 |
| 2 | NaBH₄ | 25 | 2 | 70 | 25 | 5 |
| 3 | LiAlH₄ | -78 to 0 | 1 | 65 | 30 | 5 |
| 4 | NaBH₄ | 0 | 4 | 85 | 10 | 5 |
Experimental Protocols
Synthesis of this compound from 4-Bromophthalic Anhydride
This protocol describes a general procedure for the synthesis of this compound via the reduction of 4-bromophthalic anhydride.
Materials:
-
4-Bromophthalic anhydride
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Ethanol
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophthalic anhydride (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cautiously quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic (pH ~2-3).
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound as a solid.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Separation of 5-Bromophthalide and 6-Bromophthalide Isomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of 5-bromophthalide and 6-bromophthalide isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating 5-bromophthalide and 6-bromophthalide isomers?
The two most effective and commonly reported methods for separating these isomers are selective crystallization and column chromatography.[1][2] Recrystallization is often the preferred initial method for purification, particularly for removing the 6-bromophthalide isomer from the crude product mixture obtained from the reduction of 4-bromophthalic anhydride.[1][3] Column chromatography can be employed for further purification or when crystallization proves ineffective.[2]
Q2: How do I choose between selective crystallization and column chromatography?
The choice of method depends on the scale of your experiment, the initial purity of the isomer mixture, and the desired final purity.
-
Selective Crystallization: This is an efficient method for larger scale purifications where the 5-bromophthalide is the major component. It relies on the differential solubility of the two isomers in a particular solvent system.[4]
-
Column Chromatography: This technique is ideal for smaller scale separations, for isolating the less abundant 6-bromophthalide isomer from mother liquors, or when very high purity of the 5-bromophthalide is required and crystallization alone is insufficient.[2]
Q3: How can I monitor the purity of my fractions during separation?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the recommended analytical techniques for assessing the purity of 5-bromophthalide and quantifying the relative amounts of the 5- and 6-bromo isomers.[1][5] Thin-Layer Chromatography (TLC) can also be a quick and effective way to monitor the progress of column chromatography.[2]
Troubleshooting Guides
Selective Crystallization Issues
| Problem | Possible Causes | Solutions |
| Low Yield of 5-Bromophthalide | - Incomplete Crystallization: The cooling process may be too rapid, or the final temperature not low enough.[2] - Excess Solvent: Using too much solvent will keep a significant portion of the desired isomer dissolved in the mother liquor.[2] | - Optimize Cooling Profile: Employ a gradual and controlled cooling process. For example, cool the solution from 75°C to 30°C over at least one hour and hold at the final temperature for a minimum of one hour.[2] - Reduce Solvent Volume: Use the minimum amount of hot solvent necessary for dissolution. The mother liquor can be concentrated to obtain a second crop of crystals.[1] |
| Poor Purity (High 6-Bromophthalide Contamination) | - Rapid Crystallization: Fast crystal formation can trap the 6-bromophthalide isomer within the crystal lattice.[2] - Ineffective Washing: Inadequate washing of the filtered crystals leaves behind mother liquor, which is enriched in the 6-isomer.[2] | - Controlled Crystallization: A slower cooling process will result in purer crystals.[2] - Thorough Washing: Wash the filtered crystals with a small amount of cold recrystallization solvent to effectively remove the mother liquor.[2] - Recrystallization: A second recrystallization step is often necessary to achieve high purity.[1] |
| "Oiling Out" Instead of Crystallizing | The compound is coming out of solution at a temperature above its melting point.[2] This can be due to the boiling point of the solvent being higher than the melting point of the compound or a highly supersaturated solution.[1] | - Increase Solvent Volume: Add more solvent to the hot solution to keep the compound dissolved at a lower temperature, then allow it to cool slowly.[2] - Select a Lower Boiling Point Solvent: Choose a solvent with a boiling point below the melting point of 5-bromophthalide.[1] - Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure 5-bromophthalide.[1] |
| No Crystals Form | - The solution is not supersaturated (too much solvent was used).[1] - The presence of impurities is inhibiting crystallization.[1] | - Concentrate the Solution: Boil off some of the solvent to increase the concentration and then allow it to cool again.[1] - Induce Nucleation: Scratch the inside of the flask with a glass rod at the surface of the solution.[1] - Add a Seed Crystal: Introduce a small crystal of pure 5-bromophthalide to initiate crystallization.[1] |
Column Chromatography Issues
| Problem | Possible Causes | Solutions |
| Poor Separation of Isomers | - In-Optimal Eluent System: The polarity of the mobile phase is not suitable for separating the closely related isomers.[1] - Column Overloading: Too much crude material was loaded onto the column.[1] | - Optimize Mobile Phase: Use Thin-Layer Chromatography (TLC) to determine the best solvent system. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. For closely related isomers, a less polar system may be required.[1] - Reduce Sample Load: Decrease the amount of crude material loaded onto the column.[1] |
| Compound Streaks on the Column | The compound is not fully soluble in the eluent. | - Adjust Eluent Polarity: Increase the polarity of the mobile phase to improve the solubility of the compound. |
Experimental Protocols
Protocol 1: Selective Crystallization of 5-Bromophthalide
This protocol is adapted from established procedures for the purification of crude 5-bromophthalide containing the 6-bromophthalide isomer.[2][6]
-
Dissolution: In a fume hood, suspend the crude isomer mixture in a suitable solvent system (see table below) in an Erlenmeyer flask. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.[1]
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Controlled Cooling & Crystallization: Allow the filtrate to cool slowly to room temperature. A controlled cooling profile, such as from 75°C to 30°C over one hour, is recommended. Once crystals begin to form, the flask can be held at the final temperature for an additional hour to maximize crystal growth.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove adhering mother liquor containing the majority of the 6-bromophthalide.[2]
-
Drying: Dry the purified 5-bromophthalide crystals under vacuum.[4]
Protocol 2: Column Chromatography of Bromophthalide Isomers
This is a general protocol for flash column chromatography on silica gel.
-
Eluent System Optimization: Use TLC to determine the optimal eluent system to achieve good separation between the 5- and 6-bromophthalide isomers. A target Rf value of ~0.2-0.3 for 5-bromophthalide is a good starting point.[1]
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
-
Sample Loading:
-
Dissolve the crude isomer mixture in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the optimized solvent system, collecting fractions.
-
A gradient elution, gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexanes), can be used to improve separation.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure isomers.
-
-
Solvent Removal:
-
Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.
-
Data Presentation
Table 1: Recommended Solvent Systems for Selective Crystallization of 5-Bromophthalide
| Solvent System | Heating Temperature | Cooling Protocol | Final Purity | Reference(s) |
| 95% Aqueous Ethanol | Reflux | Cool from 75°C to 30°C over 1 hr, hold at 30°C for 1 hr | Enriched in 5-bromophthalide (approx. 80% from crude) | [6] |
| 90% Aqueous Ethylene Glycol Dimethyl Ether | Heat to 85°C to dissolve | Cool from 85°C to 25°C over 1 hr, hold at 25°C for 1 hr | >98% | [7] |
| Tetrahydrofuran (THF) with 6% Water | Heat to 60°C, hold for 1 hr | Cool from 60°C to 25°C over 1 hr, hold at 25°C for 1 hr | >99% | [7] |
| Ethanol with 5% Water | Heat to 70-80°C, hold for 1 hr | Cool from 80°C to 25°C over 1 hr, hold at 25°C for 1 hr | Not specified | [7] |
Visualizations
Caption: Purification workflow for 5-bromophthalide.
Caption: Troubleshooting logic for crystallization issues.
References
Technical Support Center: Purification of 6-Bromophthalide by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of 6-bromophthalide by recrystallization. This resource offers a troubleshooting guide, frequently asked questions (FAQs), a detailed experimental protocol, and a summary of solvent data to address common challenges encountered during this purification process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of 6-bromophthalide, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystals are Forming
-
Question: I have dissolved my crude 6-bromophthalide in the hot solvent and allowed it to cool, but no crystals have formed. What should I do?
-
Answer: The absence of crystal formation is a common issue that can stem from several factors:
-
The solution may not be supersaturated. This often occurs if too much solvent was used during the initial dissolution. To address this, you can try to concentrate the solution by carefully evaporating some of the solvent and then allowing it to cool again.
-
The presence of impurities can inhibit crystallization. If the crude material is highly impure, it may interfere with the crystal lattice formation.
-
Lack of nucleation sites. A very clean and smooth flask may not provide surfaces for the initial crystals to form. To induce crystallization, you can try scratching the inside of the flask at the surface of the solution with a glass rod. Another effective method is to add a "seed crystal" of pure 6-bromophthalide to the solution, which will provide a template for crystal growth.
-
Issue 2: The Product "Oils Out" Instead of Crystallizing
-
Question: My 6-bromophthalide is separating from the solution as an oil rather than forming solid crystals. What is causing this and how can I fix it?
-
Answer: "Oiling out" typically happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. To resolve this, you can try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a more suitable solvent to the hot solution before allowing it to cool again more slowly.
-
Consider using a solvent with a lower boiling point for the recrystallization.
-
Issue 3: The Recovered Crystals are Colored
-
Question: The crystals I have obtained have a yellowish or brownish tint, but pure 6-bromophthalide should be a white to light yellow solid. How can I remove the colored impurities?
-
Answer: Colored impurities can often be removed by treating the solution with activated charcoal. After dissolving the crude 6-bromophthalide in the hot solvent, add a small amount of activated charcoal and swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal. You can then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Issue 4: The Yield of Purified Crystals is Low
-
Question: I have successfully recrystallized my 6-bromophthalide, but the final yield is very low. How can I improve it?
-
Answer: A low yield can result from several factors:
-
Using too much solvent is the most common cause, as a significant portion of the product will remain dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Incomplete crystallization. Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize the precipitation of the product.
-
Loss of product during transfers. Be careful when transferring the solution and crystals between flasks and the filtration apparatus.
-
If the mother liquor is suspected to contain a significant amount of product, you can concentrate it and attempt to obtain a second crop of crystals.
-
Data Presentation
| Solvent | Qualitative Solubility of 5-Bromophthalide | Potential for 6-Bromophthalide Recrystallization |
| Acetone | Soluble[1] | May be too soluble for good recovery, but could be part of a mixed solvent system. |
| Ethanol (95% aqueous) | Used for selective crystallization of 5-bromophthalide.[2][3] | A good candidate for single or mixed solvent recrystallization. |
| Isopropanol | Mentioned as a potential recrystallization solvent. | Worth investigating as a primary recrystallization solvent. |
| Toluene | Mentioned as a potential recrystallization solvent. | A possible non-polar solvent option. |
| Cyclohexane | Used for recrystallization of 3-bromophthalide. | May have suitable solubility properties for 6-bromophthalide. |
| Water | Insoluble | Can be used as an anti-solvent in a mixed solvent system with a miscible organic solvent. |
Experimental Protocols
Protocol for Recrystallization of 6-Bromophthalide
This protocol provides a general guideline for the purification of 6-bromophthalide by recrystallization. The choice of solvent and the specific volumes may need to be optimized based on the purity of the crude material and the scale of the experiment.
1. Solvent Selection:
-
Begin by testing the solubility of a small amount of the crude 6-bromophthalide in various solvents (e.g., ethanol, isopropanol, toluene, or mixtures with water) at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.
2. Dissolution:
-
Place the crude 6-bromophthalide in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer).
-
Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Swirl the flask for a few minutes to allow the charcoal to adsorb the colored impurities.
4. Hot Filtration (Optional):
-
If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask to prevent premature crystallization of the product in the funnel.
-
Quickly filter the hot solution through a fluted filter paper into the clean, pre-warmed flask.
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling is important for the formation of large, pure crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
7. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Mandatory Visualization
Caption: Workflow for the purification of 6-bromophthalide by recrystallization.
References
Technical Support Center: Purifying 6-bromo-3H-isobenzofuran-1-one with Column Chromatography
Welcome to the technical support center for the purification of 6-bromo-3H-isobenzofuran-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for challenges encountered during column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel is the most commonly used and recommended stationary phase. Its slightly acidic nature is generally compatible with the lactone functionality of the molecule.
Q2: What is a good starting solvent system (mobile phase) for the purification?
A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective. It is highly recommended to first determine the optimal solvent system by performing Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for the this compound to ensure good separation on the column.
Q3: My crude product is not dissolving well in the initial, non-polar mobile phase. How should I load it onto the column?
A3: If your sample has poor solubility in the starting eluent, dry loading is the recommended method.[1] This involves pre-adsorbing your crude product onto a small amount of silica gel. First, dissolve your sample in a suitable solvent in which it is soluble, then add a small amount of silica gel. The solvent is then carefully removed under reduced pressure until a free-flowing powder is obtained.[1] This powder can then be carefully added to the top of your packed column.
Q4: I am having trouble separating this compound from its isomer, 5-bromo-3H-isobenzofuran-1-one. What can I do?
A4: Separating closely related isomers like the 5-bromo and 6-bromo analogs can be challenging. To improve resolution, consider the following:
-
Optimize the Eluent System: Use a less polar solvent system to increase the difference in elution times.
-
Adjust Column Dimensions: A longer and narrower column will increase the number of theoretical plates and can lead to better separation.[2]
-
Reduce the Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can enhance separation.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Isomers | The eluent system is not optimized. The column is overloaded. | Use Thin Layer Chromatography (TLC) to find the optimal eluent system. A less polar solvent system may be required for better separation of isomers.[3] Reduce the amount of crude material loaded onto the column.[3] |
| Compound Streaks on the Column | The compound is not fully soluble in the eluent. The compound is interacting too strongly with the stationary phase. | Ensure the crude material is fully dissolved before loading. If streaking persists, consider adding a small amount of a more polar solvent to the eluent system.[3] |
| Colored Impurities Co-elute with the Product | The polarity of the colored impurity is very similar to that of the product. | If the impurity's polarity is significantly different, adjust the eluent polarity. For persistent co-elution, a pre-purification step with activated charcoal may be beneficial. Alternatively, consider using a different stationary phase like alumina.[3] |
| Low Yield of Purified Product | The compound may be partially lost in the mother liquor during pre-purification crystallization. The compound may be spread across too many fractions. | Concentrate the mother liquor and attempt recrystallization with a different solvent system.[2] Carefully monitor fractions by TLC and combine only the purest ones. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Preparation: Prepare several TLC chambers with different solvent systems (e.g., varying ratios of hexane:ethyl acetate like 9:1, 8:2, 7:3).
-
Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in the prepared chambers and allow the solvent to ascend.
-
Visualization: After the solvent front has nearly reached the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm).
-
Analysis: Calculate the Rf value for the spot corresponding to the desired product. The ideal solvent system will give an Rf value of ~0.2-0.3.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from TLC.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.[1]
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to push the solvent through the column at a steady rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Data Presentation
| Parameter | Recommendation | Justification |
| Stationary Phase | Silica Gel | Standard choice for compounds of moderate polarity. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the elution of a range of compounds with varying polarities. |
| Target Rf (TLC) | ~0.2 - 0.3 | Provides good separation on a column.[3] |
| Sample Loading | Dry Loading | Recommended for samples with poor solubility in the initial eluent.[1] |
| Column Dimensions | Long and Narrow | Increases theoretical plates for better resolution of isomers.[2] |
| Flow Rate | Slow to Moderate | Improves equilibration and separation.[1] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Minimizing side reactions in the bromination of phthalide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize side reactions during the bromination of phthalide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for brominating phthalide?
There are two main strategies for brominating phthalide, targeting different positions on the molecule:
-
Benzylic Bromination: This method introduces a bromine atom at the benzylic C3 position (the -CH2- group) of the lactone ring. The most common method is the Wohl-Ziegler reaction, which uses N-Bromosuccinimide (NBS) as the bromine source along with a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light.[1][2][3]
-
Electrophilic Aromatic Substitution: This method adds a bromine atom to the benzene ring. This typically requires a source of electrophilic bromine, such as elemental bromine (Br₂) in the presence of a Lewis acid catalyst or under strongly acidic conditions (e.g., in concentrated nitric or sulfuric acid).[4][5][6]
Q2: What are the most common side reactions to avoid?
Key side reactions include:
-
Polybromination: The introduction of more than one bromine atom, which is a common issue in electrophilic aromatic substitution if reaction conditions are too harsh or the stoichiometry is not controlled.[6]
-
Isomeric Impurities: Formation of undesired isomers, particularly in aromatic bromination where the substituent directs the position of the incoming bromine.[7]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the desired 3-bromophthalide to 3-hydroxyphthalide or phthalaldehydic acid, especially under acidic or basic work-up conditions.[4][8]
-
Ionic Addition (for Benzylic Bromination): If the concentration of molecular bromine (Br₂) becomes too high during a Wohl-Ziegler reaction, electrophilic addition to any trace alkene impurities or other unwanted ionic pathways can occur.[9][10] Using NBS helps maintain a low Br₂ concentration, mitigating this issue.[11]
-
Formation of Inseparable Mixtures: High reaction temperatures can sometimes lead to complex and inseparable product mixtures.[5]
Q3: How do I choose between N-Bromosuccinimide (NBS) and elemental bromine (Br₂)?
The choice depends on the desired product:
-
Use NBS with a radical initiator for selective bromination at the benzylic (C3) position . NBS is preferred because it provides a low, steady concentration of Br₂, which favors the radical substitution pathway over competitive ionic reactions.[9][11]
-
Use elemental bromine (Br₂) , often with a catalyst or in a strong acid, for electrophilic bromination of the aromatic ring .[5][6]
Q4: Why is the choice of solvent critical for the reaction?
Solvent selection is crucial for controlling the reaction pathway:
-
For Wohl-Ziegler (benzylic) bromination , non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditionally used.[2][9] These solvents are poor at solvating ions, which helps to suppress ionic side reactions. Due to the toxicity of CCl₄, safer alternatives like acetonitrile or trifluorotoluene have been successfully employed.[2][9][12] It is critical that the solvent is anhydrous.
-
For electrophilic aromatic bromination , the solvent choice can influence reactivity and, in some cases, regioselectivity. Halogenated solvents like dichloromethane are common.
Troubleshooting Guide
Problem: My reaction yields multiple polybrominated products.
-
Cause: This is common in electrophilic aromatic bromination. It can be caused by an excess of the brominating agent, a reaction temperature that is too high, or prolonged reaction times.
-
Solution:
-
Control Stoichiometry: Use a precise molar equivalent of the brominating agent (e.g., 1.0 to 1.1 equivalents of Br₂ for monobromination).
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture at a controlled temperature (e.g., using an ice bath) to prevent localized areas of high concentration.
-
Lower Temperature: Perform the reaction at the lowest effective temperature to reduce the reaction rate and improve selectivity.[13]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and stop the reaction as soon as it is complete to prevent further bromination.
-
Problem: I am getting a low yield and my starting material is unreacted.
-
Cause: The reaction may not have been properly initiated, or the reagents may be impure.
-
Solution:
-
Check Reagent Purity: For Wohl-Ziegler reactions, ensure the NBS is pure. Impure NBS often appears yellow or brown due to the presence of Br₂ and may give unreliable results.[9] If necessary, recrystallize the NBS from water.[8]
-
Verify Initiator Activity: Ensure your radical initiator (AIBN, benzoyl peroxide) is not expired. For photo-initiated reactions, confirm your light source is emitting at the correct wavelength and is sufficiently powerful.
-
Ensure Anhydrous Conditions: Water can interfere with the reaction. Dry your solvent and glassware thoroughly before use.
-
Increase Reaction Time: If the reaction is proceeding cleanly but slowly, consider extending the reaction time while monitoring by TLC.
-
Problem: The desired brominated product is hydrolyzing.
-
Cause: 3-Bromophthalide can be sensitive to hydrolysis, especially in the presence of water under acidic or basic conditions, forming byproducts like 3-hydroxyphthalide.[4][14]
-
Solution:
-
Maintain Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Neutral Work-up: During the work-up, use neutral washes (e.g., water, brine) and avoid strong acids or bases. If an acidic or basic wash is necessary, perform it quickly at low temperatures.
-
Prompt Isolation: Isolate the product promptly after the reaction is complete to minimize its exposure to potentially hydrolytic conditions.
-
Problem: The benzylic bromination reaction with NBS is not selective and is producing aromatic bromination products.
-
Cause: The reaction conditions are favoring an ionic pathway instead of the desired free-radical pathway. This can happen if a radical initiator is omitted or if a polar, protic solvent is used.
-
Solution:
-
Use a Radical Initiator: Ensure a suitable radical initiator (AIBN, benzoyl peroxide) or a UV light source is used to promote the free-radical chain reaction.[3]
-
Choose a Non-Polar Solvent: Use an anhydrous, non-polar solvent like cyclohexane, acetonitrile, or trifluorotoluene to disfavor the formation of ionic intermediates.[9]
-
Avoid Acid Catalysis: Ensure no strong acid contaminants are present, as they can promote electrophilic aromatic substitution.
-
Data Presentation
Table 1: Comparison of Common Bromination Methods for Phthalide
| Method | Target Position | Reagents | Typical Solvents | Common Side Reactions | Mitigation Strategy |
| Wohl-Ziegler | Benzylic (C3) | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | CCl₄, Cyclohexane, Acetonitrile | Hydrolysis, Impurities from decomposed NBS | Use recrystallized NBS, ensure anhydrous conditions.[8][9] |
| Electrophilic Aromatic | Aromatic Ring | Elemental Bromine (Br₂), Lewis Acid (e.g., FeBr₃) | Dichloromethane, Acetic Acid | Polybromination, Isomeric Products | Control stoichiometry, low temperature, slow addition.[6][13] |
| High-Temperature Acidic | Aromatic Ring | Elemental Bromine (Br₂) in H₂SO₄ or HNO₃ | H₂SO₄, HNO₃ | Polybromination, Sulfonation, Oxidation | Strict control of temperature and reaction time.[4][5][6] |
Experimental Protocols
Protocol 1: Benzylic Bromination of Phthalide with NBS (Wohl-Ziegler Reaction)
This protocol is a modification of the well-established Wohl-Ziegler method for the synthesis of 3-bromophthalide.[8][15]
-
Reagents & Equipment:
-
Phthalide (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq), recrystallized
-
Azobisisobutyronitrile (AIBN) (0.02-0.05 eq)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Cyclohexane
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
-
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add phthalide, recrystallized NBS, and the chosen anhydrous solvent (e.g., CCl₄).
-
Add the radical initiator, AIBN.
-
Heat the mixture to reflux with vigorous stirring. The reaction can also be initiated by irradiation with a UV lamp.
-
Monitor the reaction progress by TLC. The reaction is typically complete when the denser NBS has been consumed and the less dense succinimide floats to the surface.[2] This usually takes 3-4 hours.[8]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the solid succinimide byproduct.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude 3-bromophthalide can be purified by recrystallization from cyclohexane.[8]
-
Protocol 2: Electrophilic Aromatic Bromination of Phthalide
This protocol describes a general method for the bromination of the aromatic ring. The regioselectivity will be directed by the ester and alkyl functionalities of the phthalide core.
-
Reagents & Equipment:
-
Phthalide (1.0 eq)
-
Elemental Bromine (Br₂) (1.05 eq)
-
Iron powder or Anhydrous Iron(III) Bromide (FeBr₃) (catalytic amount, ~0.05 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Round-bottom flask with dropping funnel, magnetic stirrer, and gas trap (for HBr)
-
Ice bath
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add phthalide and anhydrous dichloromethane.
-
Add the iron catalyst and cool the mixture in an ice bath.
-
In a dropping funnel, place the elemental bromine, diluted with a small amount of anhydrous dichloromethane.
-
Add the bromine solution dropwise to the stirred phthalide solution over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material.
-
Cool the reaction mixture in an ice bath and quench carefully by adding a saturated aqueous solution of sodium bisulfite or sodium thiosulfate to consume excess bromine.
-
Transfer the mixture to a separatory funnel, add water, and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
References
- 1. grokipedia.com [grokipedia.com]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Aromatic Bromination in Concentrated Nitric Acid [scirp.org]
- 7. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Wohl-Ziegler Reaction [organic-chemistry.org]
- 10. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 11. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 13. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. prepchem.com [prepchem.com]
Troubleshooting low yields in the synthesis of 6-bromophthalide
Welcome to the technical support center for the synthesis of 6-bromophthalide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 6-bromophthalide? A1: 6-bromophthalide is most commonly synthesized as a co-product with its isomer, 5-bromophthalide, through the reduction of 4-bromophthalic anhydride.[1][2] The reaction typically employs a reducing agent like sodium borohydride in an organic solvent such as tetrahydrofuran (THF).[2][3] The primary challenge of this route is not the initial reaction, but the subsequent separation of the 5- and 6-bromo isomers to isolate the desired product.[1]
Q2: What are the main impurities I should expect in my crude product? A2: The primary impurity will be the structural isomer, 5-bromophthalide, which is often the major product of the reduction of 4-bromophthalic anhydride.[1] Other potential impurities include unreacted 4-bromophthalic anhydride, over-reduced byproducts, and residual solvents from the reaction or workup.[1]
Q3: How can I monitor the progress of the reaction and the purity of my sample? A3: Reaction progress can be monitored using analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.[4] For assessing the purity of the final product and determining the ratio of 5- and 6-bromophthalide, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the recommended methods.[1]
Troubleshooting Guide: Low Yields
Low yields are a frequent issue in the synthesis of 6-bromophthalide, often stemming from the reaction conditions or challenges in purification. This guide addresses specific problems you may encounter.
Problem 1: Low overall yield of the crude isomer mixture (5- and 6-bromophthalide).
Possible Cause 1: Incomplete Reaction
-
Suboptimal Reagent Ratio: The molar ratio of the reducing agent to the starting material is critical. For the reduction of 4-bromophthalic anhydride with sodium borohydride, an optimal molar ratio is reported to be between 0.55:1 and 0.60:1 (NaBH₄:anhydride).[3] Using too little reducing agent will result in an incomplete reaction.
-
Incorrect Temperature: The reduction is typically performed at low temperatures, between 3-15°C, to influence selectivity and control the reaction rate.[3][5] Running the reaction at a non-optimal temperature can affect completion.
-
Insufficient Reaction Time: While the reduction is often rapid, it's crucial to allow enough time for the reaction to go to completion. Monitor the reaction via TLC or LC-MS to ensure all starting material has been consumed.[4][6]
Possible Cause 2: Side Reactions
-
Hydrolysis of Starting Materials or Product: The presence of water in the reaction solvent (e.g., THF) can lead to the hydrolysis of the anhydride starting material or the phthalide product. Ensure all glassware is oven-dried and use anhydrous solvents.[4][6]
-
Over-reduction: Although sodium borohydride is a relatively mild reducing agent, harsh conditions could potentially lead to the formation of other reduced byproducts.[1] Adhering to established temperature and time protocols is important.
Problem 2: Low isolated yield of 6-bromophthalide after purification.
Possible Cause 1: Poor Separation of Isomers
-
Ineffective Recrystallization: Recrystallization is the most common method for separating 5- and 6-bromophthalide.[1] The choice of solvent is critical. If crystals do not form or the purity is low, the solvent system may be suboptimal or an incorrect volume may have been used.[1] Experiment with different solvent systems (e.g., aqueous ethanol, aqueous THF) to find the best conditions for selectively crystallizing one isomer while leaving the other in the mother liquor.[7]
-
Column Overload or Poor Eluent Choice: If using column chromatography, overloading the column with crude material can lead to poor separation.[1] Additionally, the eluent system must be optimized using TLC to achieve good separation between the two closely related isomers. A less polar solvent system may be required.[1]
Possible Cause 2: Physical Loss of Product During Workup
-
Inadequate Extraction: Ensure the correct solvent and sufficient volumes are used during the workup to extract the product from the aqueous phase. Perform multiple extractions to maximize recovery.
-
Loss During Transfers and Filtration: Be meticulous during transfers of solutions and solids. Rinse flasks and filtration equipment with the mother liquor or an appropriate solvent to recover all product.[6] Using a pipette for transfers of neat compounds can prevent spillage.[6]
Data Presentation
Table 1: Optimized Reaction Conditions for Reduction of 4-Bromophthalic Anhydride
| Parameter | Recommended Value | Source |
|---|---|---|
| Reducing Agent | Sodium Borohydride (NaBH₄) | [2][3] |
| Molar Ratio (NaBH₄ : Anhydride) | 0.55:1 to 0.60:1 | [3] |
| Solvent | Tetrahydrofuran (THF) | [2][3][5] |
| Solvent to Anhydride Ratio (w/w) | 2:1 to 3:1 | [3] |
| Reaction Temperature | 3°C to 15°C | [3][5] |
| Post-addition Stir Time | ~1 hour at 25°C |[2][5] |
Table 2: Comparison of Recrystallization Solvents for Isomer Purification
| Solvent System | Crude Input | Purity Achieved | Reference |
|---|---|---|---|
| THF with 6% Water | 100 g (wet, crude) | >99% | [7] |
| 90% Aqueous Ethylene Glycol Dimethyl Ether | 240 g (wet, crude) | >98% | [7] |
| 95% Aqueous Ethanol | 272 g (wet, ~80% pure) | Not specified |[7] |
Experimental Protocols
Protocol 1: Synthesis of 5- and 6-Bromophthalide via Reduction of 4-Bromophthalic Anhydride
This protocol is adapted from established industrial methods and is intended to produce a mixture of 5- and 6-bromophthalide, which must then be separated.[2][5]
Materials:
-
4-bromophthalic anhydride
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Prepare Reducing Agent Slurry: In a dry reaction vessel under an inert atmosphere, prepare a slurry of sodium borohydride (0.57 molar equivalents) in anhydrous THF. Cool the slurry to approximately 5°C using an ice bath.[2]
-
Prepare Starting Material Solution: In a separate dry flask, dissolve 4-bromophthalic anhydride (1 molar equivalent) in anhydrous THF.[5]
-
Perform Reduction: Add the 4-bromophthalic anhydride solution dropwise to the cooled and stirred sodium borohydride slurry over several hours. Carefully monitor the temperature and maintain it between 5°C and 15°C throughout the addition.[5]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional hour at 25°C.[2][5]
-
Work-up: Quench the reaction by carefully adding the reaction mixture to a cooled solution of concentrated hydrochloric acid and water.[2] This will acidify the mixture and precipitate the crude product.
-
Isolation: Filter the resulting precipitate, which contains a mixture of 5-bromophthalide and 6-bromophthalide. Wash the solid with water.
-
Purification: The crude solid must be purified, typically by selective recrystallization from a suitable solvent system (see Table 2), to separate the 6-bromophthalide from the 5-bromophthalide isomer.[2]
Visualizations
Caption: Experimental workflow for the synthesis and purification of 6-bromophthalide.
Caption: Troubleshooting decision tree for low yields of 6-bromophthalide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
Identification of byproducts in 6-bromo-3H-isobenzofuran-1-one synthesis by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-3H-isobenzofuran-1-one and the identification of byproducts by LC-MS.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the radical bromination of 4-bromo-2-methylbenzoic acid using a brominating agent like N-bromosuccinimide (NBS) with a radical initiator, followed by intramolecular cyclization. This pathway is often chosen due to the availability of the starting materials.
Q2: What are the most probable byproducts in this synthesis?
The most likely byproducts include unreacted starting materials, isomeric bromophthalides (such as 5-bromo-3H-isobenzofuran-1-one and 7-bromo-3H-isobenzofuran-1-one), and potentially over-brominated products. The formation of isomeric impurities can be a significant challenge.[1]
Q3: How can I differentiate between the desired 6-bromo isomer and other isomeric byproducts by LC-MS?
While isomers have the same mass and will not be differentiated by a simple mass spectrum, they can often be separated chromatographically using a high-resolution HPLC or UHPLC column. Their fragmentation patterns in MS/MS may also show subtle differences that can be used for identification.[2][3][4]
Q4: My LC-MS analysis shows poor peak shape. What could be the cause?
Poor peak shape can result from several factors including column overload, contamination of the column or ion source, improper mobile phase composition, or issues with the injection solvent.[5]
Q5: I am observing significant baseline noise in my LC-MS chromatogram. How can I reduce it?
Baseline noise can be caused by contaminated solvents, a dirty ion source, or electronic issues. Ensure you are using high-purity solvents, regularly clean the ion source, and check for any electronic interference.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Bromination | Ensure the N-bromosuccinimide (NBS) is fresh and has been stored properly.[6][7] Consider increasing the reaction time or temperature moderately. Use a fresh batch of radical initiator. |
| Inefficient Cyclization | Verify the pH of the reaction mixture is suitable for lactonization. In some cases, adjusting the workup procedure can promote cyclization. |
| Product Degradation | Avoid excessively high temperatures or prolonged reaction times, which can lead to degradation. Ensure the reaction is performed under an inert atmosphere if reactants or products are sensitive to oxidation. |
| Purification Losses | Optimize the purification method. If using column chromatography, select a solvent system that provides good separation between the product and byproducts. Recrystallization can also be an effective purification technique. |
Problem 2: Identification of Unknown Peaks in LC-MS
| Observation | Possible Identity & Suggested Action |
| Peak with the same m/z as the product but a different retention time. | This is likely an isomer (e.g., 5-bromo or 7-bromo-3H-isobenzofuran-1-one).[1] To confirm, compare the retention time with an authentic standard if available. Analyze the MS/MS fragmentation pattern for any subtle differences.[2] |
| Peak corresponding to the m/z of the starting material. | Incomplete reaction. Optimize reaction conditions (time, temperature, reagent stoichiometry). |
| Peak with an m/z corresponding to the addition of another bromine atom. | Over-bromination. Reduce the stoichiometry of the brominating agent or shorten the reaction time. |
| Multiple unexpected peaks. | Possible side reactions or contamination.[5] Review the reaction setup for any potential sources of contamination. Analyze the fragmentation patterns of the unknown peaks to propose potential structures. |
Identification of Potential Byproducts
The following table summarizes the key mass spectrometric information for the target compound and its likely byproducts.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Key Diagnostic Fragments (Predicted) |
| This compound | C₈H₅BrO₂ | 211.9473 | 212.9551 / 214.9531 | Loss of CO (-28), Loss of CHO₂ (-45), C₇H₄Br⁺ fragment |
| 5-bromo-3H-isobenzofuran-1-one | C₈H₅BrO₂ | 211.9473 | 212.9551 / 214.9531 | Similar to 6-bromo isomer, may have different fragment intensities |
| 7-bromo-3H-isobenzofuran-1-one | C₈H₅BrO₂ | 211.9473 | 212.9551 / 214.9531 | Similar to 6-bromo isomer, may have different fragment intensities |
| 4-bromo-2-methylbenzoic acid (Starting Material) | C₈H₇BrO₂ | 213.9630 | 214.9708 / 216.9688 | Loss of H₂O (-18), Loss of COOH (-45) |
| Dibromo-3H-isobenzofuran-1-one | C₈H₄Br₂O₂ | 290.8578 | 291.8656 / 293.8636 / 295.8616 | Characteristic dibromo isotopic pattern, similar fragmentation pathway |
Note: The m/z values for [M+H]⁺ reflect the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative method based on the synthesis of similar brominated phthalides.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-methylbenzoic acid in a suitable solvent such as carbon tetrachloride.
-
Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture and filter to remove succinimide. Wash the filtrate with a suitable aqueous solution to remove any remaining impurities.
-
Cyclization and Purification: The crude product, 2-(bromomethyl)-4-bromobenzoic acid, may spontaneously cyclize to this compound upon heating or during workup. Purify the final product by column chromatography or recrystallization.
LC-MS Method for Byproduct Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A suitable gradient from 5% to 95% of mobile phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion mode is typically suitable for these compounds.
-
Data Acquisition: Full scan mode to identify all ions and tandem MS (MS/MS) mode to obtain fragmentation data for structural elucidation.
Visualizations
Caption: Experimental workflow for synthesis and LC-MS analysis.
Caption: Potential byproduct formation pathways.
Caption: Troubleshooting decision tree for LC-MS analysis.
References
- 1. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 2. Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation of the Isomers of N-Alkylated Cathinones by GC-EI-MS-MS and LC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.unipd.it [research.unipd.it]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
Improving the regioselectivity of 6-bromophthalide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of 6-bromophthalide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric impurities encountered during the synthesis of 6-bromophthalide?
The main isomeric impurity is 5-bromophthalide, which often forms concurrently.[1][2] Depending on the synthetic route and reaction conditions, other isomers such as 3-bromophthalide and 7-bromophthalide may also be generated as byproducts. The formation of 3-bromophthalide typically occurs via a radical substitution mechanism at the benzylic position.[3][4]
Q2: Why is achieving high regioselectivity in the bromination of phthalide challenging?
The synthesis of a specific bromophthalide isomer is challenging due to the directing effects of the substituents on the phthalide ring. The phthalide structure contains both an electron-withdrawing ester group and a benzene ring. The lactone ring's oxygen atom can donate electron density to the aromatic ring via resonance, while the carbonyl group is electron-withdrawing.[5][6] These competing electronic effects can lead to the formation of a mixture of isomers during electrophilic aromatic substitution.
Q3: What are the common synthetic routes to produce a mixture of 5- and 6-bromophthalide?
A prevalent method involves the reduction of 4-bromophthalic anhydride using a reducing agent like sodium borohydride.[2][7][8] This process typically yields a mixture of 5-bromophthalide and 6-bromophthalide, which then requires separation.[2][7]
Q4: How can the regioselectivity of the bromination reaction be influenced?
Several factors can be adjusted to improve the regioselectivity of bromination on aromatic compounds:
-
Choice of Brominating Agent: Different reagents exhibit varying levels of selectivity. N-bromosuccinimide (NBS) is commonly used.[3][9]
-
Catalyst/Solvent System: The use of zeolites or specific solvents like hexafluoroisopropanol can enhance para-selectivity in the bromination of some aromatic compounds.[9][10]
-
Temperature: Reaction temperature can significantly impact the isomer ratio.[9][11]
-
Directing Groups: In some cases, employing a directing group strategy can achieve high regioselectivity in the halogenation of aromatic rings.[12]
Q5: What are the most effective methods for separating 6-bromophthalide from its isomers?
Since the direct synthesis of pure 6-bromophthalide is challenging, isolation from an isomeric mixture is often necessary. The most common strategies are:
-
Selective Crystallization: This technique is frequently used to first isolate the 5-bromophthalide isomer, which tends to be less soluble in certain solvent systems like aqueous ethanol. This enriches the mother liquor with the 6-bromophthalide isomer.[2][13]
-
Column Chromatography: Following selective crystallization, column chromatography is the recommended method for isolating pure 6-bromophthalide from the enriched mother liquor. A silica gel column with a suitable eluent system, such as a hexane/ethyl acetate gradient, is effective for separating the remaining isomers.[1][13]
Troubleshooting Guide
Problem 1: Low Overall Yield of Brominated Phthalides
-
Possible Cause: Incomplete reaction or decomposition of the product.
-
Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of products.
-
Control Temperature: Maintain the recommended temperature for the specific protocol. For instance, in the reduction of 4-bromophthalic anhydride with sodium borohydride, the temperature is typically kept between 5°C and 15°C during the addition of the starting material.[2][8]
-
Purity of Reagents: Ensure that all reagents and solvents are of appropriate purity and anhydrous where required.
-
Problem 2: High Proportion of 3-Bromophthalide Impurity
-
Possible Cause: The reaction conditions are favoring a radical bromination pathway at the benzylic position instead of an electrophilic aromatic substitution on the ring. This is common when using N-bromosuccinimide (NBS) with a radical initiator or under UV irradiation.[3][4]
-
Solution:
-
Avoid Radical Initiators: Do not use radical initiators like benzoyl peroxide or AIBN if aromatic bromination is the goal.
-
Control Light Exposure: Perform the reaction in the dark to minimize photochemical radical generation, unless a specific photochemical method is intended for aromatic bromination.[4][14]
-
Use Electrophilic Bromination Conditions: Employ catalysts and reagents that promote electrophilic aromatic substitution.
-
Problem 3: Difficulty in Isolating 6-Bromophthalide from the Mother Liquor
-
Possible Cause: Low concentration of 6-bromophthalide and the presence of other impurities after the initial crystallization of 5-bromophthalide.[13]
-
Solution:
Data Presentation
Table 1: Comparison of Purification Strategies for 5- and 6-Bromophthalide Isomers
| Method | Description | Key Parameters | Outcome | Reference |
| Selective Crystallization | Primarily used to remove the 5-isomer from the crude mixture. | Solvent System: Aqueous ethanol (e.g., 95%) or THF with 6% water. Cooling Profile: Gradual cooling (e.g., 75°C to 30°C over 1 hour). | Precipitate is enriched in 5-bromophthalide. Mother liquor is enriched in 6-bromophthalide. | [13][15] |
| Column Chromatography | Used to isolate pure 6-bromophthalide from the enriched mother liquor. | Stationary Phase: Silica gel. Eluent System: Hexane/Ethyl Acetate gradient. | Separation of 5- and 6-bromophthalide isomers. | [1][13] |
Experimental Protocols
Protocol 1: Synthesis of 5- and 6-Bromophthalide Mixture via Reduction of 4-Bromophthalic Anhydride
This protocol is adapted from established procedures for synthesizing the isomeric mixture.[2][8]
-
Preparation of Reducing Agent Slurry: In a suitable reaction vessel, prepare a slurry of sodium borohydride (0.57 molar equivalents) in anhydrous tetrahydrofuran (THF). Cool the slurry to 5°C using an ice bath.
-
Addition of Starting Material: Dissolve 4-bromophthalic anhydride (1 molar equivalent) in anhydrous THF. Add this solution dropwise to the cooled sodium borohydride slurry over approximately 3 hours, ensuring the reaction temperature is maintained between 5°C and 15°C.[2][8]
-
Reaction Completion: Once the addition is complete, allow the mixture to stir for an additional hour at 25°C.
-
Work-up: Quench the reaction by carefully adding it to a cooled solution of concentrated hydrochloric acid in water. This will form an aqueous phase and an organic phase.
-
Isolation of Crude Product: Separate the organic phase, which contains the mixture of 5-bromophthalide and 6-bromophthalide. Concentrate the organic phase to obtain the crude product mixture.
Protocol 2: Isolation of 6-Bromophthalide from Isomeric Mixture
This two-stage protocol first removes the majority of the 5-isomer and then purifies the 6-isomer.
Stage 1: Selective Crystallization to Enrich 6-Bromophthalide [13][15]
-
Dissolution: Dissolve the crude isomeric mixture in 95% aqueous ethanol by heating to reflux (approximately 75°C).
-
Controlled Cooling: Gradually cool the solution from 75°C to 30°C over at least one hour with gentle stirring. Hold the mixture at 30°C for an additional hour to maximize the crystallization of 5-bromophthalide.
-
Filtration: Filter the crystallized solid (primarily 5-bromophthalide) using a Buchner funnel.
-
Collection of Mother Liquor: Collect the filtrate (mother liquor), which is now enriched in 6-bromophthalide.
Stage 2: Column Chromatography of the Enriched Mother Liquor [13]
-
Preparation: Concentrate the mother liquor under reduced pressure to remove the solvent. Adsorb the resulting residue onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using a suitable eluent system, such as a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio).
-
Loading and Elution: Load the silica gel with the adsorbed product onto the top of the column. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (e.g., moving to an 8:2 or 7:3 hexane:ethyl acetate ratio).
-
Fraction Collection and Analysis: Collect fractions and analyze them using TLC to identify those containing pure 6-bromophthalide.
-
Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified 6-bromophthalide.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Purification workflow for isolating 6-bromophthalide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Study of Brominated vs. Non-Brominated Isobenzofuranones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of brominated and non-brominated isobenzofuranones, supported by experimental data. Isobenzofuran-1(3H)-ones, also known as phthalides, are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a bromine atom to the isobenzofuranone scaffold can significantly modulate its physicochemical properties and biological efficacy. This guide delves into a comparative analysis of their synthesis, biological activities, and underlying mechanisms of action.
Synthesis: A Comparative Overview
The synthesis of isobenzofuranones can be achieved through various methods. A common route to the parent non-brominated phthalide involves the reduction of phthalic anhydride or the oxidation of o-toluic acid.[1][2] The bromination of the isobenzofuranone core, particularly at the 3-position, is often accomplished using N-bromosuccinimide (NBS) as a brominating agent.
| Compound | Starting Material | Reagents | Reaction Time | Yield (%) | Reference |
| Phthalide (Non-brominated) | o-Toluic acid | KMnO4, H2O | - | 67-71 | [1] |
| 3-Bromophthalide | Phthalide | N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl4 | 3-4 hours | 75-81 | [3] |
| 3-Bromophthalide | o-Toluic acid | Bromine | 8 hours | 89.3 | [4] |
Experimental Protocol: Synthesis of 3-Bromophthalide from Phthalide
This procedure is a modification of the Wohl-Ziegler method.[3]
-
Materials: Phthalide, N-bromosuccinimide (NBS), benzoyl peroxide, carbon tetrachloride (CCl4), cyclohexane.
-
Procedure:
-
In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalide (e.g., 20 g) and N-bromosuccinimide (e.g., 26.6 g) in carbon tetrachloride.
-
Add a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux. The reaction is typically complete when the denser N-bromosuccinimide has been consumed and the lighter succinimide floats at the surface. This usually takes 3-4 hours.
-
Filter the hot reaction mixture to remove the succinimide.
-
Concentrate the filtrate under reduced pressure.
-
Cool the concentrate to induce crystallization of 3-bromophthalide.
-
Recrystallize the crude product from cyclohexane to obtain colorless plates.
-
Biological Activity: A Head-to-Head Comparison
The introduction of bromine can significantly impact the biological activity of isobenzofuranones. While direct comparative studies are limited, available data suggests that bromination can enhance certain activities.
Antiplatelet Activity
A study on the antiplatelet activity of 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP) demonstrated its potent inhibitory effect on rat platelet aggregation induced by arachidonic acid.[5][6]
| Compound | Target | IC50 (µM) | Reference |
| 3-Butyl-6-bromo-1(3H)-isobenzofuranone | Rat Platelet Aggregation | 84 | [6] |
| 3-Butyl-1(3H)-isobenzofuranone | Rat Platelet Aggregation | Data not available | - |
Antiproliferative and Cytotoxic Activity
Various isobenzofuranone derivatives have been investigated for their potential as anticancer agents.[7][8] The cytotoxic effects are typically evaluated using assays like the MTT assay.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Compound 8 (non-brominated) | HL-60 (leukemia) | 21.00 | [7] |
| Compound 9 (non-brominated) | HL-60 (leukemia) | 3.24 | [7] |
While specific comparative data for brominated versus non-brominated isobenzofuranones in the same study is scarce, the antiproliferative activity of various C-3 functionalized isobenzofuranones has been evaluated against lymphoma (U937) and myeloid leukemia (K562) cell lines.[9][10]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (brominated and non-brominated isobenzofuranones) and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is proportional to the number of viable cells.
Antifungal Activity
Certain isobenzofuranone derivatives have demonstrated antifungal properties.[4][12][15] A study on newly synthesized 3-substituted isobenzofuran-1(3H)-one derivatives showed that all tested compounds exhibited antifungal activity against yeast-like fungi.[4]
Signaling Pathway Modulation
The biological effects of isobenzofuranones are often attributed to their interaction with key cellular signaling pathways. Two such pathways are the PI3K/Akt and MAPK signaling pathways, which are crucial regulators of cell survival, proliferation, and apoptosis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. imjst.org [imjst.org]
- 5. researchgate.net [researchgate.net]
- 6. Antiplatelet activity of 3-butyl-6-bromo-1(3H)-isobenzofuranone on rat platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anticancer Activity of N-(4, 5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (B6)
The quest for novel anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, brominated compounds have demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive overview of the in vitro anticancer activity of the novel bromopyrrole, B6, summarizing its inhibitory effects on several human cancer cell lines and elucidating its mechanism of action.
Data Presentation: Comparative Cytotoxicity of Compound B6
The cytotoxic effects of compound B6 were evaluated against a panel of six human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay after 72 hours of treatment. The results are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| Lovo | Colorectal Adenocarcinoma | 3.83 ± 1.1 |
| HeLa | Cervical Carcinoma | 5.46 ± 1.3 |
| BEL-7402 | Hepatocellular Carcinoma | 10.98 ± 2.8 |
| MCF-7 | Breast Adenocarcinoma | 11.30 ± 2.5 |
| HepG-2 | Hepatocellular Carcinoma | 15.30 ± 3.1 |
| CNE | Nasopharyngeal Carcinoma | 17.18 ± 4.3 |
Data presented as mean ± SD (n=3). Data from[1].
Of the six tumor cell lines tested, Lovo and HeLa cells displayed the highest sensitivity to compound B6.[1] The inhibition rate for Lovo cells was 96.84 ± 16.5% and for HeLa cells was 80.11 ± 12.04% at a concentration of 50 µg/mL.[1]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. The following protocols were employed to assess the anticancer activity of compound B6.
1. Cell Viability Assay (MTT Assay)
The in vitro antineoplastic activity of B6 was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of compound B6 for 72 hours.
-
MTT Addition: After the incubation period, the treatment medium was removed, and MTT solution was added to each well. The plates were incubated to allow for the formation of formazan crystals by mitochondrial succinate dehydrogenase in living cells.
-
Formazan Solubilization: The formazan crystals were dissolved by adding a solubilization solution, such as DMSO.
-
Absorbance Measurement: The absorbance of the purple formazan product was measured using a microplate reader, which is directly proportional to the number of viable cells. The IC50 values were then calculated.
2. Cell Cycle Analysis (Flow Cytometry)
To elucidate the mechanism of the inhibitory activity of B6 on tumor cells, HeLa cells were treated with increasing doses of B6 for 24 hours and subjected to flow cytometry analysis.[1] This technique was used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify the sub-G1 cell population, which is indicative of apoptosis.
3. Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
The induction of apoptosis was confirmed by staining with Annexin V and propidium iodide (PI), followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleotide stain that enters cells with compromised membrane integrity (late apoptosis or necrosis). An increase in the population of Annexin V-positive/propidium iodide-negative cells indicates the induction of early apoptosis.[1]
4. Western Blot Analysis
To investigate the molecular mechanism of B6-induced apoptosis, western blot analysis was performed. HeLa cells were treated with different concentrations of B6 for 24 hours. Cell lysates were then prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against cleaved forms of caspase-9 and caspase-3.[1] Activation of these caspases is a hallmark of apoptosis.
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which compound B6 exerts its anticancer effects is through the induction of apoptosis, or programmed cell death.[1] Experimental evidence indicates that B6 treatment leads to:
-
Cell Cycle Arrest: An arrest of cells in the G1 phase of the cell cycle and an increase in the fraction of sub-G1 cells.[1]
-
Induction of Apoptosis: An increased population of Annexin V-positive/propidium iodide-negative cells, indicating early apoptosis.[1]
-
Activation of Caspases: Upregulation of the levels of cleaved caspase-9 and caspase-3 in a concentration-dependent manner.[1] The activation of caspase-9, an initiator caspase, suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway. Caspase-3 is an executioner caspase responsible for the cleavage of various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
Signaling Pathway Visualization
The following diagram illustrates the proposed apoptotic signaling pathway induced by compound B6 in cancer cells.
References
Comparing the efficacy of 6-bromophthalide with other halogenated flame retardants
A comprehensive review of scientific literature and chemical databases reveals no evidence to support the use of 6-bromophthalide as a halogenated flame retardant. While the chemical structure of 6-bromophthalide, containing a bromine atom, might suggest potential flame retardant properties, its documented applications are exclusively within the realms of pharmaceutical and biochemical synthesis as a chemical intermediate. This guide, therefore, addresses the user's core interest in comparing halogenated flame retardants by focusing on established and widely studied alternatives, providing a framework for efficacy comparison where data is available.
The Landscape of Halogenated Flame Retardants
Halogenated flame retardants are a broad class of organic compounds containing chlorine or bromine that are added to materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire.[1][2][3] Their primary mechanism of action involves interfering with the combustion process in the gas phase.[3] Upon heating, these compounds release halogen radicals (e.g., Br• or Cl•) which scavenge the high-energy free radicals (H• and OH•) that propagate the fire, effectively quenching the flame.[3]
For researchers and professionals in drug development, understanding the properties and efficacy of different flame retardants is crucial when selecting materials for laboratory equipment, electronic devices, and building infrastructure where fire safety is paramount.
Established Halogenated Flame Retardants: A Comparative Overview
While a direct comparison with 6-bromophthalide is not possible due to the absence of data, this section provides a comparative overview of commonly used halogenated flame retardants. The efficacy of a flame retardant is often evaluated by its ability to increase the Limiting Oxygen Index (LOI) of a material or by its performance in standardized flammability tests like UL 94.
| Flame Retardant Class | Common Examples | Key Characteristics | Typical Applications |
| Brominated Flame Retardants (BFRs) | |||
| Polybrominated Diphenyl Ethers (PBDEs) | Deca-BDE, Octa-BDE, Penta-BDE | High efficacy, persistent, bioaccumulative. Use is now heavily restricted globally due to health and environmental concerns.[4] | Historically used in electronics, furniture foam, and textiles.[1][5] |
| Tetrabromobisphenol A (TBBPA) | TBBPA | Can be used as a reactive or additive flame retardant.[6][7] When used reactively, it is chemically bound to the polymer, reducing its potential to leach out.[6] | Printed circuit boards (reactive), electronic housings (additive).[5][6] |
| Hexabromocyclododecane (HBCD) | HBCD | Highly effective in polystyrene foams.[5] Its use is also restricted due to environmental and health concerns.[5] | Thermal insulation foams in the construction industry.[5] |
| Chlorinated Flame Retardants | |||
| Chlorinated Paraffins | Short-chain (SCCPs), Medium-chain (MCCPs), and Long-chain (LCCPs) chlorinated paraffins | Cost-effective, versatile. SCCPs are restricted due to toxicity and persistence. | PVC, rubber, textiles, and paints. |
| Dechlorane Plus | Dechlorane Plus | A polychlorinated flame retardant used as a replacement for other restricted flame retardants. | Wire and cable insulation, connectors, and roofing materials. |
Experimental Protocols for Efficacy Evaluation
To provide a comprehensive comparison, understanding the methodologies behind the data is crucial. The following are standard experimental protocols used to assess the efficacy of flame retardants:
Limiting Oxygen Index (LOI) - ASTM D2863
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Methodology:
-
A small, vertically oriented specimen is ignited from the top.
-
The concentration of oxygen in the flowing gas mixture is reduced until the flame is extinguished.
-
The LOI is the oxygen concentration at which the flame is extinguished, expressed as a volume percentage. A higher LOI value indicates better flame retardancy.
UL 94 Vertical Burn Test
Objective: To evaluate the flammability of plastic materials used in devices and appliances.
Methodology:
-
A rectangular bar specimen is held vertically and ignited at the bottom for 10 seconds.
-
The flame is removed, and the duration of flaming and glowing is recorded.
-
The ignition and extinguishing process is repeated.
-
Materials are classified as V-0, V-1, or V-2 based on the burning time, afterglow time, and whether flaming drips ignite a cotton swatch placed below the specimen. V-0 represents the highest level of flame retardancy in this test.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the flame retardancy of a polymer composite.
The Path Forward: A Focus on Established and Emerging Alternatives
Given the lack of evidence for 6-bromophthalide's role in flame retardancy, researchers and professionals are encouraged to focus their comparative efforts on well-documented halogenated flame retardants and the growing field of halogen-free alternatives. The principles of data-driven comparison, detailed experimental protocols, and clear visualization of workflows remain critical for making informed decisions in material selection for fire safety. As regulatory landscapes evolve and new flame retardant technologies emerge, a rigorous and objective approach to efficacy evaluation will be more important than ever.
References
- 1. epa.gov [epa.gov]
- 2. digital.detritusjournal.com [digital.detritusjournal.com]
- 3. frfabric.com [frfabric.com]
- 4. mdpi.com [mdpi.com]
- 5. Brominated flame retardant - Wikipedia [en.wikipedia.org]
- 6. uml.edu [uml.edu]
- 7. Mammalian toxicology and human exposures to the flame retardant 2,2',6,6'-tetrabromo-4,4'-isopropylidenediphenol (TBBPA): implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 6-bromo-3H-isobenzofuran-1-one: A Comparative Mechanistic Analysis
For Immediate Release
This guide provides a comparative analysis of the proposed mechanism of action for 6-bromo-3H-isobenzofuran-1-one, a member of the isobenzofuranone (phthalide) class of compounds. While direct experimental data on this specific molecule is limited in publicly available literature, this document extrapolates a plausible mechanism based on the established biological activities of structurally related isobenzofuranone analogs. The guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound class.
The isobenzofuranone scaffold is a recurring motif in a variety of biologically active natural products and synthetic compounds, exhibiting a range of activities including antioxidant, antifungal, and antiproliferative effects.[1] The introduction of a bromine atom to the aromatic ring is often associated with enhanced biological activity, a feature that suggests this compound could possess significant cytotoxic potential against cancer cells.[1]
Proposed Mechanism of Action: Induction of Apoptosis via Oxidative Stress
Based on studies of related benzofuran and isobenzofuranone derivatives, a likely mechanism of action for this compound involves the induction of apoptosis in cancer cells, mediated by an increase in intracellular reactive oxygen species (ROS). This proposed pathway is depicted below:
Caption: Proposed apoptotic pathway of this compound.
Comparative Cytotoxicity of Isobenzofuranone Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 (C-3 Phenyl) | K562 (Leukemia) | 2.79 | [2] |
| U937 (Lymphoma) | > 100 | [2] | |
| Analog 2 (C-3 Naphthyl) | K562 (Leukemia) | 1.71 | [2] |
| U937 (Lymphoma) | 48.52 | [2] | |
| Etoposide (Control) | K562 (Leukemia) | 7.06 | [2] |
| U937 (Lymphoma) | 0.47 | [2] |
Key Experimental Protocols
To validate the proposed mechanism of action for this compound and its analogs, the following standard experimental protocols are recommended.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is used to assess the metabolic activity of cells and, consequently, their viability and proliferation.
Workflow:
Caption: Workflow for a typical MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or control compounds and incubate for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Workflow:
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
Protocol:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound for the desired time.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 30 minutes to 1 hour.
-
Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
DCFDA Assay for Reactive Oxygen Species (ROS)
This assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Workflow:
Caption: Workflow for the DCFDA reactive oxygen species assay.
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with the test compound.
-
Dye Loading: Remove the culture medium and incubate the cells with a working solution of DCFH-DA (typically 10-20 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at ~485 nm and emission at ~535 nm. An increase in fluorescence corresponds to an increase in intracellular ROS levels.
Conclusion
While further direct experimental validation is required, the available evidence from related isobenzofuranone compounds strongly suggests that this compound holds promise as a cytotoxic agent with a mechanism of action likely involving the induction of ROS-mediated apoptosis. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this and other novel isobenzofuranone derivatives in the context of anticancer drug discovery.
References
The Pivotal Role of Substitution Patterns in the Anticancer Potential of 6-Bromophthalide Derivatives: A Comparative Analysis
For Immediate Release
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds under investigation, phthalides, and specifically 6-bromophthalide derivatives, have emerged as a promising class of compounds. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-bromophthalide derivatives, drawing upon experimental data from closely related analogues to elucidate the impact of molecular modifications on their anticancer activity.
The core structure of 6-bromophthalide presents multiple avenues for chemical modification, primarily at the C-3, C-4, C-5, and C-7 positions of the isobenzofuranone ring. The strategic introduction of various functional groups at these sites can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictates its biological activity. While comprehensive SAR studies on a broad spectrum of 6-bromophthalide derivatives are still emerging, valuable insights can be gleaned from the analysis of substituted phthalide analogues.
Comparative Anticancer Activity of Phthalide Derivatives
To illustrate the structure-activity relationships, the following table summarizes the in vitro cytotoxic activity of a series of C-3 functionalized isobenzofuran-1(3H)-ones against various cancer cell lines. Although not exclusively 6-bromo derivatives, these compounds provide a foundational understanding of how substitutions on the phthalide core impact anticancer potency.
| Compound ID | R Group (at C-3) | Cancer Cell Line | IC50 (µM)[1] |
| 16 | 4-chlorophenyl | K562 (Human myeloid leukemia) | 2.79[1] |
| 17 | 4-methylphenyl | K562 (Human myeloid leukemia) | >100 |
| 18 | 4-methoxyphenyl | K562 (Human myeloid leukemia) | 1.71[1] |
| 19 | 3,4-dimethoxyphenyl | K562 (Human myeloid leukemia) | >100 |
Analysis of Structure-Activity Relationship:
The data presented in the table above highlights several key SAR trends for this series of phthalide derivatives:
-
Influence of C-3 Aryl Substitution: The nature of the aryl substituent at the C-3 position plays a critical role in determining the cytotoxic activity. Aromatic rings with electron-donating or electron-withdrawing groups exhibit varied effects.
-
Halogenation: The presence of a chlorine atom on the C-3 phenyl ring (Compound 16 ) confers potent activity against the K562 cell line.[1] This suggests that halogenation can be a favorable modification for enhancing anticancer efficacy. This observation provides a strong rationale for the investigation of the 6-bromo substituent on the phthalide core.
-
Methoxy Substitution: A methoxy group at the para-position of the C-3 phenyl ring (Compound 18 ) also resulted in significant cytotoxic activity against K562 cells, indicating that electron-donating groups at this position can be beneficial.[1]
-
Methyl and Dimethoxy Substitution: In contrast, a methyl group (Compound 17 ) or dimethoxy substitution (Compound 19 ) at the C-3 phenyl ring led to a dramatic decrease in activity, suggesting that the size, position, and electronic nature of the substituent are finely tuned for optimal biological response.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of these phthalide derivatives was conducted using standard in vitro assays. A detailed methodology for a representative cytotoxicity assay is provided below.
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Potential Signaling Pathways and Experimental Workflow
The anticancer activity of phthalide derivatives is likely mediated through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and survival. While the precise mechanisms for 6-bromophthalide derivatives are yet to be fully elucidated, related compounds have been shown to influence pathways such as the MAPK/ERK and PI3K/Akt pathways.
The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow for investigating the structure-activity relationship and a potential signaling pathway that could be targeted by these compounds.
Conclusion
The structure-activity relationship of 6-bromophthalide derivatives represents a compelling area for the development of novel anticancer agents. Preliminary data from related phthalide analogues strongly suggest that the nature and position of substituents on the isobenzofuranone core are critical determinants of cytotoxic potency. The presence of a bromine atom at the C-6 position is anticipated to enhance lipophilicity and potentially introduce favorable electronic properties, making this scaffold an attractive starting point for further optimization. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 6-bromophthalide derivatives to build a comprehensive SAR model. Such studies, coupled with detailed mechanistic investigations, will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
References
Unveiling the Biological Signature of 6-bromo-3H-isobenzofuran-1-one: A Comparative Guide to Cellular Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of cellular assays to confirm and characterize the biological activity of the compound 6-bromo-3H-isobenzofuran-1-one. Due to its structural similarity to known bioactive molecules, particularly PARP inhibitors, this guide will focus on assays to evaluate its potential as a cytotoxic agent and an inhibitor of poly(ADP-ribose) polymerase (PARP).
The isobenzofuranone scaffold is a key feature in a variety of biologically active compounds.[1] Specifically, the this compound structure suggests potential interactions with cellular targets involved in DNA repair and cell signaling, making a thorough investigation of its biological effects crucial. This guide details relevant cellular assays, provides experimental protocols, and presents data in a comparative format to aid in the selection of the most appropriate methods for your research needs.
I. Assays for Cytotoxicity and Cell Viability
A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. A variety of assays are available, each with distinct principles, advantages, and limitations.
Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Metabolic Assays (e.g., MTT, MTS, WST-1) | Reduction of a tetrazolium salt by metabolically active cells to a colored formazan product.[2][3] | High-throughput, cost-effective, well-established. | Indirect measure of viability; can be affected by changes in cellular metabolism. | Colorimetric/Fluorometric |
| ATP Quantification Assays (e.g., CellTiter-Glo®) | Measurement of ATP levels, an indicator of metabolically active cells, using a luciferase-based reaction.[3][4] | Highly sensitive, rapid, and suitable for high-throughput screening. | ATP levels can fluctuate with cell cycle and metabolic state. | Luminescence |
| Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide) | Exclusion of dyes by cells with intact membranes. Staining indicates loss of membrane integrity and cell death.[2] | Simple, rapid, and provides a direct measure of cell death. | May not detect early apoptotic cells; manual counting can be subjective. | Microscopy/Flow Cytometry |
| Real-Time Cell Analysis (e.g., xCELLigence) | Measures changes in electrical impedance as cells adhere and proliferate on microelectrodes. | Label-free, provides kinetic data on cell proliferation and cytotoxicity. | Requires specialized equipment; sensitive to cell adhesion properties. | Electrical Impedance |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
II. Assays for PARP Inhibition
Given the structural similarities of the isobenzofuranone core to known PARP inhibitors, it is crucial to investigate the potential of this compound to inhibit PARP activity. PARP enzymes, particularly PARP1, are key players in DNA single-strand break repair.[5][6]
Comparison of PARP Inhibition Assays
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| In Vitro Enzymatic Assay (ELISA-based) | Measures the poly(ADP-ribosyl)ation (PARylation) of histone proteins by recombinant PARP1 in the presence of the inhibitor.[7][8] | Direct measurement of enzymatic activity; allows for IC50 determination. | Does not reflect cellular permeability or off-target effects. | Chemiluminescent/Colorimetric |
| Cell-Based PARP Activity Assay | Quantifies PAR levels in cells treated with a DNA damaging agent and the test compound.[9] | Provides a more physiologically relevant measure of PARP inhibition in a cellular context. | Indirect; requires induction of DNA damage. | Luminescence/Immunofluorescence |
| PARP Trapping Assay | Measures the ability of an inhibitor to trap PARP on DNA, a key mechanism of action for many PARP inhibitors.[7][8] | Reflects a clinically relevant mechanism of action. | More complex than simple enzymatic assays. | Fluorescence Polarization/Filter Binding |
| γ-H2AX Foci Formation Assay | Detects the phosphorylation of histone H2AX, a marker of DNA double-strand breaks that accumulate upon PARP inhibition in cells with deficient homologous recombination.[5] | Functional cellular readout of PARP inhibitor-induced DNA damage. | Indirect; requires specific cell lines (e.g., BRCA-deficient). | Immunofluorescence Microscopy |
Experimental Protocol: Cell-Based PARP Activity Assay
This assay measures the inhibition of PARP activity in cells following induced DNA damage.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
This compound
-
DNA damaging agent (e.g., hydrogen peroxide, H₂O₂)
-
Cell lysis buffer
-
Reagents for quantifying PAR (e.g., anti-PAR antibody for Western blotting or ELISA)
-
96-well plates
-
Detection system (e.g., Western blot imaging system, microplate reader)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction of DNA Damage: Add a DNA damaging agent (e.g., 1 mM H₂O₂) for 10-15 minutes to stimulate PARP activity.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
PAR Quantification: Quantify the amount of poly(ADP-ribose) in the cell lysates. This can be done through various methods, such as Western blotting using an anti-PAR antibody or a specific ELISA kit.
-
Data Analysis: Determine the percentage of PARP inhibition for each concentration of the test compound relative to the control (cells treated with the DNA damaging agent but no inhibitor). Calculate the IC50 value.
III. Target Engagement Assays
To confirm that this compound directly interacts with its intended cellular target (e.g., PARP1), a target engagement assay can be employed. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10][11]
Principle of Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[10] When cells are heated, proteins denature and aggregate. However, if a compound is bound to its target protein, the protein-ligand complex will be more resistant to heat-induced denaturation and will remain in the soluble fraction.[12][13]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cell line of interest
-
This compound
-
PBS and lysis buffer
-
Equipment for heating samples (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein (e.g., anti-PARP1)
Procedure:
-
Cell Treatment: Treat cultured cells with either the vehicle control or this compound at a desired concentration for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes using a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target protein (e.g., PARP1) by SDS-PAGE and Western blotting.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
IV. Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is essential for a clear understanding of the assays.
Caption: PARP1 signaling in DNA repair and the effect of inhibition.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
By employing a combination of these cellular assays, researchers can effectively confirm and quantify the biological activity of this compound, paving the way for a deeper understanding of its mechanism of action and its potential as a therapeutic agent.
References
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell viability assays | Abcam [abcam.com]
- 3. Cell Viability and Proliferation Assays [merckmillipore.com]
- 4. licorbio.com [licorbio.com]
- 5. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
Zebrafish on Fire: A Comparative Guide to the Toxicity of Brominated Flame Retardants
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological effects of various brominated flame retardants (BFRs) in zebrafish models. It synthesizes experimental data on developmental toxicity, neurotoxicity, and oxidative stress, offering a clear overview of the relative hazards of these widely used chemicals.
The zebrafish (Danio rerio) has emerged as a powerful model organism for toxicological research due to its rapid development, genetic tractability, and physiological similarities to mammals. This guide leverages these advantages to compare the toxicity of several prominent BFRs, including Tetrabromobisphenol A (TBBPA), Hexabromocyclododecane (HBCD), and various Polybrominated Diphenyl Ether (PBDE) congeners. The data presented herein, derived from multiple peer-reviewed studies, highlights significant differences in the toxic potential of these compounds.
Comparative Toxicity Data
The following tables summarize key quantitative data on the toxicity of different BFRs in zebrafish, focusing on lethal concentrations, developmental abnormalities, and effects on locomotor activity.
Table 1: Lethal Concentrations (LC50) of Brominated Flame Retardants in Zebrafish Embryos/Larvae
| Compound | Exposure Duration | LC50 (mg/L) | LC50 (µM) | Reference |
| TBBPA | 96 hpf | 1.573 | ~2.89 | [1] |
| TBBPA | 168 hpf | < 4 ppm | < 7.36 | [2][3] |
| BDE-47 | Not specified | Not specified | > 20 | [4] |
| TBBPA-OHEE | 168 hpf | < 4 ppm | < 5.68 | [2][3] |
| PBCH | 168 hpf | < 10 ppm | < 18.1 | [2][3] |
| TBB | 168 hpf | < 20 ppm | < 39.4 | [2][3] |
| HBCD | 168 hpf | > 20 ppm | > 31.2 | [2][3] |
| HBB | 168 hpf | > 20 ppm | > 31.5 | [2][3] |
| PHT4 | 168 hpf | > 20 ppm | > 43.1 | [2][3] |
Note: hpf stands for hours post-fertilization. ppm stands for parts per million. The toxicities of the BFRs tested can be ranked by LC50 as TBBPA < TBBPA-OHEE < PBCH < TBB < HBCD < HBB < PHT4.[2][3] No adverse effects were observed for TBPH or DBNPG.[2][3]
Table 2: Developmental and Behavioral Toxicity of Brominated Flame Retardants in Zebrafish
| Compound | Developmental Effects | Behavioral Effects (Locomotor Activity) | Lowest Observed Effect Level (LOEL) for Behavioral Effects (µM) | Reference |
| TBBPA | Lethality, malformations (fin malformations, pericardial edema) at ≥0.75 mg/L.[5][6] | Decreased spontaneous movement.[2] | Not specified | [2][5][6] |
| HBCD | No observed malformations up to 10 mg/L.[5] Curved body malformations.[2] | Decreased spontaneous movement.[2] | Not specified | [2][5] |
| BDE-47 | Pericardium and yolk sac edemas at 12.1 mg/L.[7] Curved body axis.[8] | Reduced larval locomotor activity at 0.1 µM.[9] Increased coiling frequency at 3000 µg/L.[10] | 0.1 | [7][8][9][10] |
| BDE-99 | Concentration-dependent increase in edemas (not significant).[7] Curved body axis.[8] | Non-monotonic dose effects: hyperactivity at 0.3 µM, hypoactivity at ≥1 µM.[9] | 0.3 | [7][8][9] |
| BDE-28 | Curved body axis.[8] | Increased spontaneous movement.[8] | Not specified | [8] |
| BDE-100 | Curved body axis.[8] | Not specified | Not specified | [8] |
| BDE-153 | No adverse effects observed.[8] | Not specified | Not specified | [8] |
| BDE-183 | No adverse effects observed.[8] | No alteration in behavior.[8] | Not specified | [8] |
| TBBPA-OHEE | Fin malformations, pericardial edema.[2] | Decreased spontaneous movement.[2] | Not specified | [2] |
| PBCH | Pericardial edema.[2] | Increased spontaneous movement at 2.5 ppm, decreased at higher concentrations.[2] | Not specified | [2] |
Experimental Protocols
This section provides a detailed methodology for a representative zebrafish embryo toxicity assay used to assess the effects of BFRs.
Zebrafish Embryo Toxicity Assay
-
Organism: Zebrafish (Danio rerio) embryos.
-
Exposure Period: From 4 hours post-fertilization (hpf) to 4 or 5 days post-fertilization (dpf).[11]
-
Test Compounds: BFRs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then made to achieve the desired final concentrations in the embryo medium.
-
Experimental Setup: Healthy, fertilized zebrafish embryos are selected and placed individually into wells of a multi-well plate (e.g., 96-well plate). Each well contains a specific concentration of the test BFR or a vehicle control (embryo medium with the same percentage of solvent as the highest BFR concentration).
-
Exposure Conditions: Embryos are incubated at a constant temperature of 28°C on a 14:10 hour light:dark cycle.
-
Endpoint Evaluation:
-
Mortality: The number of dead embryos/larvae is recorded daily.
-
Morphological Alterations: Developmental abnormalities such as pericardial edema, yolk sac edema, spinal curvature, and fin malformations are observed and scored under a stereomicroscope at specific time points (e.g., 2 and 4 dpf).[11]
-
Locomotor Activity: At 5 or 6 dpf, larval movement is assessed using an automated tracking system.[4][11] Larvae are typically placed in a 96-well plate and their activity is monitored over alternating periods of light and darkness.
-
-
Data Analysis: The LC50 (median lethal concentration) is calculated using appropriate statistical methods (e.g., probit analysis). Data on malformations and locomotor activity are analyzed for statistical significance compared to the control group.
Key Signaling Pathways in BFR Toxicity
The toxicity of BFRs in zebrafish is often mediated through specific signaling pathways. The diagrams below, generated using Graphviz, illustrate two key mechanisms: the induction of oxidative stress and the disruption of the thyroid hormone axis.
Caption: BFR-induced oxidative stress pathway in zebrafish.
Several studies have shown that BFRs like TBBPA, HBCD, and various PBDEs can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[5][12] This can result in increased lipid peroxidation and the upregulation of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST).[2][5] Ultimately, this cellular stress can lead to DNA damage and apoptosis.[13]
Caption: Disruption of thyroid hormone signaling by BFRs.
BFRs, particularly hydroxylated PBDE metabolites, are structurally similar to thyroid hormones and can interfere with the thyroid hormone system.[14][15] This interference can occur through competition with thyroxine (T4) for binding to transport proteins, alteration of thyroid hormone metabolism, and interaction with thyroid receptors.[14][15] Disruption of this critical signaling pathway during development can lead to neurotoxicity.[4]
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the developmental and behavioral toxicity of BFRs in a zebrafish model.
Caption: Zebrafish BFR toxicity testing workflow.
This standardized workflow ensures the systematic collection of robust data for comparing the toxicological profiles of different BFRs. It encompasses initial exposure, daily monitoring for overt toxicity, behavioral assessments, and mechanistic biochemical assays, culminating in a comprehensive comparative analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Acute and developmental behavioral effects of flame retardants and related chemicals in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the toxicity of TBBPA and HBCD by zebrafish embryo toxicity assay and biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Embryonic Exposure to Tetrabromobisphenol A and its metabolites, Bisphenol A and Tetrabromobisphenol A dimethyl ether disrupts normal zebrafish (Danio rerio) development and matrix metalloproteinase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PBDE developmental effects on embryonic zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developmental exposure to low concentrations of two brominated flame retardants, BDE-47 and BDE-99, causes life-long behavioral alterations in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicity profiling of flame retardants in zebrafish embryos using a battery of assays for developmental toxicity, neurotoxicity, cardiotoxicity and hepatotoxicity toward human relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Developmental toxicity of the PBDE Metabolite 6-OH-BDE-47 in Zebrafish and the Potential Role of Thyroid Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Are brominated flame retardants endocrine disruptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of 6-Bromophthalide Production
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 6-Bromophthalide, a crucial building block in the synthesis of various pharmaceutical compounds, presents a notable synthetic challenge due to the co-formation of its isomer, 5-bromophthalide. This guide provides an objective comparison of the primary method for producing 6-bromophthalide, focusing on the reduction of 4-bromophthalic anhydride and the subsequent isolation of the desired 6-bromo isomer. The information presented is supported by experimental data to aid in methodological selection and optimization.
Overview of Synthetic Strategy
The most prevalent and industrially relevant method for producing brominated phthalides is the reduction of 4-bromophthalic anhydride.[1][2] This reaction, however, is not regioselective and yields a mixture of 5-bromophthalide and 6-bromophthalide.[1] Consequently, the synthesis of pure 6-bromophthalide is intrinsically linked to the efficiency of the separation of these two isomers. The 5-bromo isomer is typically the major product and can be selectively crystallized from the reaction mixture, leaving the 6-bromo isomer enriched in the mother liquor.[2] Subsequent purification steps are then required to isolate 6-bromophthalide.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of the bromophthalide isomer mixture and the subsequent isolation of 6-bromophthalide.
Table 1: Synthesis of 5- and 6-Bromophthalide Mixture via Reduction of 4-Bromophthalic Anhydride
| Parameter | Value | Reference |
| Starting Material | 4-Bromophthalic Anhydride | [2] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [2] |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Reaction Temperature | 5-15°C | [2] |
| Reaction Time | ~4 hours | [2] |
| Product | Mixture of 5-bromophthalide and 6-bromophthalide | [1][2] |
| Typical Isomer Ratio | 5-bromophthalide (major) to 6-bromophthalide (minor) | [1] |
Table 2: Isolation of 6-Bromophthalide from Isomeric Mixture
| Parameter | Method 1: Fractional Crystallization | Method 2: Column Chromatography | Reference |
| Principle | Exploiting differences in solubility between the isomers. | Differential adsorption of isomers on a stationary phase. | [1] |
| Process | Isolation from the mother liquor after crystallization of 5-bromophthalide. | Separation using a silica gel column. | [1] |
| Typical Eluent | N/A | Hexane/Ethyl Acetate Gradient | [1] |
| Efficiency | Dependent on the initial isomer ratio and crystallization conditions. | Generally high, but may be less practical for large-scale production. | [1] |
| Yield of 6-Bromophthalide | Typically low due to its lower abundance in the initial mixture. | Can provide high purity, but with potential for material loss on the column. | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of the isomeric mixture and the subsequent isolation of 6-bromophthalide are provided below.
Protocol 1: Synthesis of 5- and 6-Bromophthalide Mixture
This protocol is adapted from established procedures for the reduction of 4-bromophthalic anhydride.[2]
Materials:
-
4-Bromophthalic Anhydride
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Preparation of the Reducing Agent Slurry: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a slurry of sodium borohydride in anhydrous THF. Cool the slurry to 5°C using an ice bath.
-
Preparation of the Substrate Solution: In a separate beaker, dissolve 4-bromophthalic anhydride in anhydrous THF at 25°C.
-
Reaction: Slowly add the 4-bromophthalic anhydride solution to the cooled sodium borohydride slurry over approximately 3 hours, ensuring the reaction temperature is maintained between 5°C and 15°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional hour at 25°C.
-
Quenching and Acidification: Carefully quench the reaction by the slow addition of a mixture of water and concentrated hydrochloric acid. This will result in the formation of two phases.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the upper organic phase, which contains the mixture of 5- and 6-bromophthalide.
Protocol 2: Isolation of 6-Bromophthalide
This protocol outlines the steps for isolating 6-bromophthalide from the product mixture obtained in Protocol 1.
Part A: Selective Crystallization of 5-Bromophthalide
-
Concentration: Partially concentrate the organic phase from Protocol 1 using a rotary evaporator.
-
Crystallization: Cool the concentrated solution to induce the crystallization of the major isomer, 5-bromophthalide. The choice of solvent for recrystallization is critical, with aqueous ethanol being a common option.[1]
-
Filtration: Filter the crystals of 5-bromophthalide, collecting the mother liquor which is now enriched with 6-bromophthalide.
Part B: Isolation of 6-Bromophthalide from the Mother Liquor
-
Solvent Removal: Concentrate the mother liquor from Part A by evaporating the solvent.
-
Recrystallization of 6-Bromophthalide: Attempt to crystallize the 6-bromophthalide from the concentrated mother liquor, potentially by using a different solvent system. This may require screening various solvents to find one in which the 6-isomer has low solubility.
-
Chromatographic Purification (if necessary): If crystallization is ineffective in providing pure 6-bromophthalide, column chromatography is the recommended method.[1]
-
Prepare a silica gel column.
-
Dissolve the crude 6-bromophthalide residue in a minimum amount of a suitable solvent.
-
Load the sample onto the column and elute with a hexane/ethyl acetate gradient to separate the 6-bromophthalide from any remaining 5-bromophthalide and other impurities.
-
Collect the fractions containing the pure 6-bromophthalide and concentrate them to obtain the final product.
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the production of 6-bromophthalide, from the starting material to the purified product.
Conclusion
The production of 6-bromophthalide is primarily achieved through a non-selective synthesis followed by a challenging separation process. The reduction of 4-bromophthalic anhydride provides a viable route to a mixture of 5- and 6-bromophthalide. The key to obtaining pure 6-bromophthalide lies in the effective separation of the isomers from the reaction mixture. While the yield of the desired 6-isomer is inherently limited by it being the minor product of the initial reaction, careful optimization of the separation techniques, including fractional crystallization and column chromatography, can provide the purified compound for further use in research and drug development. Future research into more regioselective synthetic methods would be highly beneficial for improving the overall efficiency of 6-bromophthalide production.
References
Comparative Analysis of 3-Butyl-6-bromo-1(3H)-isobenzofuranone: An Antiplatelet Agent Targeting the Arachidonic Acid and cGMP-NO Signaling Pathways
A detailed examination of the cross-reactivity and mechanistic profile of 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP), a notable derivative of the 6-bromo-3H-isobenzofuran-1-one class, reveals its potential as a selective antiplatelet agent. This guide provides a comparative analysis of its performance against established antiplatelet drugs, supported by experimental data and detailed methodologies for key assays.
Executive Summary
3-Butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP) has demonstrated significant antiplatelet activity, primarily through the inhibition of the arachidonic acid cascade and modulation of the cGMP-NO signaling pathway. This dual mechanism of action distinguishes it from conventional antiplatelet agents like aspirin and clopidogrel. This guide will delve into the specifics of its cross-reactivity profile, compare its efficacy with current standards of care, and provide detailed protocols for the evaluation of such compounds.
Cross-Reactivity and Selectivity Profile
The therapeutic efficacy of any pharmacological agent is intrinsically linked to its selectivity. Off-target effects can lead to undesirable side effects. Therefore, a comprehensive understanding of the cross-reactivity of Br-NBP is paramount. While specific broad-panel screening data for Br-NBP is not extensively published, its known mechanism of action allows for a targeted comparison against key enzymes in related pathways, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).
A study on the antiplatelet activity of Br-NBP indicated that it significantly inhibits thromboxane B2 (TXB2) formation, a downstream product of the COX-1 pathway in platelets, with an in vitro IC50 of 84 μM against arachidonic acid-induced platelet aggregation.[1] The compound's activity is linked to the arachidonic acid cascade and the cGMP-NO signal path.[1]
Table 1: Comparative Inhibitory Profile of Antiplatelet Agents
| Compound | Primary Target(s) | IC50 / EC50 | Known Off-Targets / Cross-Reactivity |
| 3-Butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP) | Thromboxane B2 synthesis, cGMP-NO pathway | 84 μM (in vitro, AA-induced platelet aggregation)[1] | Data on broad cross-reactivity is limited. Further studies on COX-1/COX-2 selectivity are needed. |
| Aspirin | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | ~30-100 mg/day (in vivo, antithrombotic effect) | Gastrointestinal tract (inhibition of protective prostaglandins) |
| Clopidogrel | P2Y12 receptor on platelets | Dual antiplatelet therapy with aspirin is standard. | Potential for cross-reactivity with other thienopyridines. |
Mechanism of Action: A Dual Approach
Br-NBP exerts its antiplatelet effect through two primary signaling pathways:
-
Arachidonic Acid Cascade: Upon platelet activation, arachidonic acid is released from the membrane and metabolized by COX-1 to form prostaglandin H2 (PGH2), which is then converted to thromboxane A2 (TXA2). TXA2 is a potent platelet agonist. Br-NBP inhibits the formation of thromboxane B2, the stable metabolite of TXA2, thereby reducing platelet aggregation.[1]
-
cGMP-NO Signaling Pathway: The nitric oxide (NO) signaling pathway plays a crucial role in inhibiting platelet activation. NO stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). This leads to a cascade of events that ultimately inhibit platelet aggregation. Br-NBP has been shown to improve cAMP and cGMP levels and NO synthesis, suggesting a positive modulation of this inhibitory pathway.[1]
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the aggregation of platelets in plasma in response to an agonist.
Materials:
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Agonist (e.g., arachidonic acid, ADP, collagen)
-
Test compound (Br-NBP) and vehicle control (e.g., DMSO)
-
Saline solution
-
Light Transmission Aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.
-
-
Assay Performance:
-
Adjust the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Pre-warm PRP aliquots to 37°C for 5 minutes.
-
Add the test compound or vehicle to the PRP and incubate for a specified time.
-
Add the agonist to initiate platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated based on the change in light transmission relative to the PRP and PPP baselines.
-
The IC50 value (the concentration of the compound that inhibits aggregation by 50%) is determined.
-
COX-1/COX-2 Inhibition Assay
This assay determines the selectivity of a compound for the two COX isoforms.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric detection kit
-
Test compound (Br-NBP) and known selective inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)
-
Assay buffer
-
Microplate reader
Procedure:
-
Enzyme Incubation:
-
In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to the respective wells.
-
Add the test compound at various concentrations or a control inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
-
Reaction Initiation and Detection:
-
Add arachidonic acid to all wells to initiate the reaction.
-
Incubate for a further period (e.g., 5-10 minutes).
-
Stop the reaction and measure the product formation using a colorimetric or fluorometric probe according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 values for both COX-1 and COX-2.
-
The selectivity index is calculated as the ratio of IC50 (COX-2) / IC50 (COX-1).
-
Visualizing the Pathways
To better understand the mechanism of action of 3-butyl-6-bromo-1(3H)-isobenzofuranone and its comparison with other antiplatelet agents, the following diagrams illustrate the key signaling pathways.
Caption: Mechanism of action of Br-NBP and Aspirin on the Arachidonic Acid Cascade.
Caption: Modulatory effect of Br-NBP on the cGMP-NO signaling pathway.
Conclusion
3-Butyl-6-bromo-1(3H)-isobenzofuranone presents a promising profile as an antiplatelet agent with a dual mechanism of action that differentiates it from existing therapies. Its ability to inhibit the arachidonic acid cascade while simultaneously enhancing the inhibitory cGMP-NO pathway suggests a potential for potent and possibly safer antiplatelet therapy. However, further comprehensive cross-reactivity studies are essential to fully characterize its selectivity and safety profile. The experimental protocols provided herein offer a standardized approach for the continued investigation and comparison of this and other novel isobenzofuranone derivatives.
References
In Vivo Evaluation of 6-Bromophthalide Analogs: A Comparative Analysis in Preclinical Animal Models
A comprehensive review of existing literature reveals a notable scarcity of publicly available in vivo efficacy, pharmacokinetic, and toxicology data for 6-bromophthalide analogs in animal models. While the broader classes of phthalides and brominated organic compounds have been investigated for various therapeutic properties, specific in vivo studies detailing the performance of 6-bromophthalide derivatives are not readily found in the current scientific landscape.
This guide, therefore, aims to provide a foundational framework for researchers, scientists, and drug development professionals interested in this chemical scaffold. In the absence of direct comparative data for 6-bromophthalide analogs, we will outline the standard experimental protocols and data presentation formats that would be essential for a thorough in vivo evaluation. This document will serve as a template for future research and a benchmark for what to look for as data on these compounds becomes available.
Hypothetical Data Presentation for Comparative Analysis
Should in vivo data for different 6-bromophthalide analogs (e.g., Analog A, Analog B) become available, it would be crucial to summarize the quantitative findings in a clear and structured format. The following tables exemplify how such data should be presented for easy comparison against a standard therapy or a control group.
Table 1: Comparative Efficacy in a Murine Xenograft Model of Human Colon Cancer (HCT-116)
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Statistically Significant (p-value) |
| Vehicle Control | - | Oral | 1500 ± 200 | 0 | - |
| Analog A | 25 | Oral | 800 ± 150 | 46.7 | < 0.05 |
| Analog A | 50 | Oral | 450 ± 100 | 70.0 | < 0.01 |
| Analog B | 50 | Oral | 600 ± 120 | 60.0 | < 0.01 |
| 5-Fluorouracil (Standard) | 20 | Intraperitoneal | 400 ± 90 | 73.3 | < 0.01 |
Table 2: Comparative Pharmacokinetic Parameters in Sprague-Dawley Rats
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |
| Analog A | 10 | IV | 1200 ± 250 | 0.1 | 2500 ± 400 | 3.5 ± 0.5 | 100 |
| Analog A | 50 | Oral | 800 ± 150 | 1.0 | 4000 ± 600 | 4.0 ± 0.7 | 32 |
| Analog B | 50 | Oral | 650 ± 120 | 1.5 | 3200 ± 550 | 3.8 ± 0.6 | 25.6 |
Essential Experimental Protocols for In Vivo Evaluation
A robust in vivo assessment of 6-bromophthalide analogs would necessitate detailed and well-documented experimental methodologies. Below are standard protocols for key experiments that would be cited in such a comparison guide.
Animal Models
-
Selection: The choice of animal model is critical and depends on the therapeutic area of investigation. For oncology studies, immunodeficient mice (e.g., NOD/SCID or BALB/c nude) are commonly used for xenograft models of human tumors. For anti-inflammatory studies, models like carrageenan-induced paw edema in rats or LPS-induced systemic inflammation in mice are standard. For neuroprotection, models of ischemic stroke (e.g., middle cerebral artery occlusion) or neurodegenerative diseases in rodents are employed.
-
Husbandry: All animals should be housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Efficacy Studies (Example: Xenograft Model)
-
Cell Culture: The human cancer cell line of interest (e.g., HCT-116) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Tumor Implantation: A specific number of cells (e.g., 5 x 10⁶) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), animals are randomized into treatment and control groups. The 6-bromophthalide analogs, vehicle control, and any standard-of-care drugs are administered according to the predetermined schedule, dose, and route.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2. Animal body weight and general health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Pharmacokinetic Studies
-
Animal Model: Typically, rats (e.g., Sprague-Dawley) are used due to their larger size, which facilitates blood sampling.
-
Drug Administration: For intravenous (IV) administration, the compound is formulated in a suitable vehicle and administered via the tail vein. For oral (PO) administration, the compound is given by gavage.
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) from the jugular vein or another appropriate site into tubes containing an anticoagulant.
-
Sample Processing and Analysis: Plasma is separated by centrifugation and stored frozen until analysis. The concentration of the 6-bromophthalide analog in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, etc.) are calculated from the plasma concentration-time data using appropriate software.
Mandatory Visualizations: Signaling Pathways and Workflows
Diagrams are essential for visually communicating complex biological pathways and experimental procedures. Below are examples of how Graphviz (DOT language) can be used to create these visualizations.
Signaling Pathway Diagram
Caption: Hypothetical mechanism of action for Analog A in the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for a typical in vivo xenograft efficacy study.
Safety Operating Guide
Proper Disposal of 6-bromo-3H-isobenzofuran-1-one: A Comprehensive Guide for Laboratory Professionals
Authoritative, procedural guidance for the safe handling and disposal of 6-bromo-3H-isobenzofuran-1-one, ensuring the safety of laboratory personnel and compliance with environmental regulations.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This document provides a detailed, step-by-step protocol for the disposal of this compound (CAS No. 19477-73-7), a compound recognized as a skin, eye, and respiratory irritant.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Hazard Identification and Immediate Safety Precautions
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Before handling, personnel must be familiar with the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and irritation. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To avoid inhalation and respiratory irritation.[1] |
II. Chemical Waste Segregation and Storage
Proper segregation of chemical waste is crucial to prevent dangerous reactions. While specific incompatibility data for this compound is limited, general knowledge of phthalide derivative reactivity suggests it should be treated with caution.[2] Phthalides can undergo various chemical transformations, including oxidation and reduction.[1] Therefore, as a precautionary measure, it should not be mixed with other waste streams without a thorough compatibility assessment.
Key Segregation Principles:
-
Do not mix with strong oxidizing agents, strong reducing agents, strong acids, or strong bases.
-
Collect waste this compound in a dedicated, properly labeled waste container.
-
If dealing with solutions, identify all components on the waste label.
All chemical waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, and waste containers must be kept closed except when adding waste.
III. Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to the final hand-off to a licensed waste disposal contractor.
Experimental Protocol: Waste Collection and Labeling
-
Container Selection:
-
Choose a container made of a material compatible with this compound (e.g., glass or high-density polyethylene).
-
The container must have a secure, leak-proof screw-top cap.
-
Ensure the container is clean and dry before use.
-
-
Waste Accumulation:
-
Carefully transfer the waste this compound (solid or in solution) into the designated waste container.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Securely cap the container immediately after adding waste.
-
-
Labeling:
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
All components and their approximate percentages if it is a mixed waste stream.
-
The hazard characteristics (e.g., "Irritant").
-
The accumulation start date (the date the first waste was added).
-
The generator's name, laboratory location (building and room number), and contact information.
-
-
Diagram: Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
IV. Final Disposal and Documentation
The disposal of this compound must be carried out by a licensed hazardous waste disposal contractor. The Precautionary Statement P501, "Dispose of contents/container to...", necessitates disposal at an approved waste disposal facility. Incineration should only be performed in a specialized high-temperature incinerator equipped to handle brominated compounds, as thermal decomposition can produce toxic byproducts such as hydrogen bromide and polybrominated dibenzo-p-dioxins and dibenzofurans.
Table 2: Disposal and Documentation Summary
| Step | Action | Responsibility |
| Waste Pickup Request | Contact your institution's Environmental Health and Safety (EHS) office or designated waste management provider to schedule a pickup. | Researcher/Lab Manager |
| Hazardous Waste Manifest | A hazardous waste manifest, a legal document tracking the waste from "cradle-to-grave," must be completed. This is often initiated by the EHS office or the waste contractor. | Researcher/EHS/Waste Contractor |
| Record Keeping | Retain a copy of the hazardous waste manifest for a minimum of three years, or as required by local and national regulations. | Researcher/Institution |
Diagram: Information Flow for Waste Manifest
Caption: Chain of custody for hazardous waste manifest.
By adhering to this comprehensive disposal plan, laboratory professionals can ensure the safe and compliant management of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal policies and procedures.
References
Essential Safety and Operational Guide for 6-bromo-3H-isobenzofuran-1-one
For Immediate Reference: Handling, Storage, and Disposal of a Hazardous Chemical
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 6-bromo-3H-isobenzofuran-1-one (CAS No. 19477-73-7). Adherence to these procedures is essential for ensuring personal safety and environmental compliance. This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and respiratory irritation.[1]
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Required Equipment | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must provide chemical splash protection.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option.[3][4] |
| Body Protection | Laboratory Coat | Should be buttoned and have long sleeves.[3] |
| Respiratory Protection | Use in a well-ventilated area | Handling should occur in a chemical fume hood to avoid inhalation of dust or vapors.[1][5] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
Storage :
Disposal Plan: Managing Halogenated Organic Waste
As a brominated organic compound, this compound waste is classified as halogenated organic waste and requires specific disposal procedures.
-
Waste Segregation :
-
Container Management :
-
Disposal Request :
-
When the waste container is full, or the waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.[5]
-
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
